Flunisolide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1S,2S,4R,8S,9S,11S,12S,13R,19S)-19-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31FO6/c1-21(2)30-19-9-14-13-8-16(25)15-7-12(27)5-6-22(15,3)20(13)17(28)10-23(14,4)24(19,31-21)18(29)11-26/h5-7,13-14,16-17,19-20,26,28H,8-11H2,1-4H3/t13-,14-,16-,17-,19+,20+,22-,23-,24+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSFJVAJPIHIPKU-XWCQMRHXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2CC3C4CC(C5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)CO)C)O)C)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1C[C@@H]4[C@]2(OC(O4)(C)C)C(=O)CO)C[C@@H](C5=CC(=O)C=C[C@]35C)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31FO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1045534 | |
| Record name | Flunisolide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1045534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Flunisolide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014326 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Practically insoluble, 3.74e-02 g/L | |
| Record name | Flunisolide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00180 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Flunisolide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014326 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
3385-03-3 | |
| Record name | Flunisolide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3385-03-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Flunisolide [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003385033 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Flunisolide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00180 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Flunisolide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1045534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Flunisolide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.177 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLUNISOLIDE ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78M02AA8KF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Flunisolide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014326 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
226-230, 245 °C | |
| Record name | Flunisolide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00180 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Flunisolide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014326 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Flunisolide: A Technical Guide to Glucocorticoid Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the glucocorticoid receptor (GR) binding affinity of flunisolide, a synthetic corticosteroid utilized in the management of asthma and allergic rhinitis. This document details the quantitative binding data, the experimental methodologies for its determination, and the underlying signaling pathways.
Core Data Presentation: Glucocorticoid Receptor Binding Affinity
The binding affinity of this compound and its primary active metabolite, 6β-hydroxythis compound, for the glucocorticoid receptor is a critical determinant of its potency. The following table summarizes the available quantitative data on their relative binding affinity (RBA), with dexamethasone serving as the reference compound.
| Compound | Relative Binding Affinity (RBA) vs. Dexamethasone (RBA = 100) |
| This compound | 190 |
| 6β-hydroxythis compound | Low Affinity (qualitative) |
Experimental Protocols: Determining Glucocorticoid Receptor Binding Affinity
The determination of glucocorticoid receptor binding affinity is typically achieved through competitive radioligand binding assays. This method quantifies the ability of an unlabeled corticosteroid, such as this compound, to displace a radiolabeled ligand from the glucocorticoid receptor.
Principle of the Competitive Radioligand Binding Assay
This assay relies on the competition between a fixed concentration of a radiolabeled glucocorticoid (e.g., [³H]-dexamethasone) and varying concentrations of the unlabeled test compound (this compound) for binding to the glucocorticoid receptor. By measuring the decrease in radioactivity bound to the receptor as the concentration of the unlabeled compound increases, the inhibitory concentration (IC50) can be determined. The IC50 value is then used to calculate the binding affinity (Ki) of the test compound.
Generalized Experimental Protocol
The following is a representative protocol for a competitive radioligand binding assay to determine the glucocorticoid receptor binding affinity of this compound.
1. Preparation of Receptor Source:
- A cytosolic fraction containing the glucocorticoid receptor is prepared from a suitable cell line (e.g., human A549 lung carcinoma cells) or tissue expressing the receptor.
- Cells are homogenized in a suitable buffer (e.g., Tris-HCl buffer, pH 7.4) containing molybdate to stabilize the receptor.
- The homogenate is then ultracentrifuged to isolate the cytosolic fraction.
- The protein concentration of the cytosol is determined using a standard protein assay.
2. Assay Setup:
- The assay is typically performed in a 96-well plate format.
- A fixed concentration of the radiolabeled ligand (e.g., [³H]-dexamethasone) is added to each well.
- Increasing concentrations of unlabeled this compound are added to the wells to create a competition curve.
- Control wells are included for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of unlabeled dexamethasone).
3. Incubation:
- The assay plate is incubated at a low temperature (e.g., 0-4°C) for a sufficient duration (e.g., 18-24 hours) to allow the binding reaction to reach equilibrium.
4. Separation of Bound and Free Ligand:
- The receptor-bound radioligand is separated from the free radioligand. A common method is rapid vacuum filtration through glass fiber filters, which trap the receptor-ligand complexes.
- Alternatively, dextran-coated charcoal can be used to adsorb the free radioligand, followed by centrifugation.
5. Quantification of Radioactivity:
- The radioactivity trapped on the filters is measured using a scintillation counter.
6. Data Analysis:
- Specific binding is calculated by subtracting non-specific binding from total binding.
- The percentage of specific binding is plotted against the logarithm of the this compound concentration.
- A non-linear regression analysis (sigmoidal dose-response curve) is used to determine the IC50 value of this compound.
- The Ki value for this compound can be calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualization of Key Processes
Glucocorticoid Receptor Signaling Pathway
This compound, as a glucocorticoid receptor agonist, initiates a cascade of molecular events that ultimately modulate gene expression. The binding of this compound to the cytoplasmic glucocorticoid receptor triggers its activation, dissociation from chaperone proteins, and translocation to the nucleus. In the nucleus, the activated receptor dimerizes and interacts with glucocorticoid response elements (GREs) on DNA to either activate (transactivation) or repress (transrepression) the transcription of target genes. This dual mechanism underlies its anti-inflammatory and immunosuppressive effects.
Caption: Glucocorticoid receptor signaling pathway for this compound.
Experimental Workflow: Competitive Radioligand Binding Assay
The following diagram illustrates the key steps involved in a typical competitive radioligand binding assay for determining the glucocorticoid receptor binding affinity of a test compound like this compound.
Caption: Workflow of a competitive radioligand binding assay.
Flunisolide's Anti-Inflammatory Pathways: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the molecular pathways underlying the anti-inflammatory effects of flunisolide. This compound, a synthetic corticosteroid, exerts its therapeutic action primarily through its agonistic activity on the glucocorticoid receptor (GR). This guide details the mechanism of action, key signaling pathways affected, quantitative efficacy data, and relevant experimental protocols.
Mechanism of Action
This compound is a potent glucocorticoid receptor agonist.[1][2] Its anti-inflammatory properties stem from its ability to bind to the cytosolic GR, leading to a cascade of genomic and non-genomic effects that ultimately suppress inflammation.
Upon binding to this compound, the GR undergoes a conformational change, dissociates from a complex of heat shock proteins (HSPs), and translocates to the nucleus.[3] In the nucleus, the activated this compound-GR complex modulates gene expression through two primary mechanisms:
-
Transactivation: The complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of anti-inflammatory genes, upregulating their transcription.
-
Transrepression: The complex interferes with the activity of pro-inflammatory transcription factors, primarily Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), without directly binding to DNA. This is a key mechanism for its anti-inflammatory effects.
Key Signaling Pathways Modulated by this compound
This compound's anti-inflammatory effects are mediated through the modulation of several key signaling pathways.
Glucocorticoid Receptor (GR) Signaling Pathway
The binding of this compound to the GR is the initial and most critical step in its mechanism of action. This interaction initiates a signaling cascade that leads to the modulation of gene expression.
This compound-GR signaling pathway.
Inhibition of NF-κB Pathway
NF-κB is a key transcription factor that plays a central role in inducing the expression of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[4] this compound, through the activated GR, inhibits the NF-κB signaling pathway via multiple mechanisms:
-
Direct Protein-Protein Interaction: The this compound-GR complex can directly bind to the p65 subunit of NF-κB, preventing it from binding to its target DNA sequences.[5]
-
Induction of IκBα: The this compound-GR complex can increase the transcription of the gene encoding IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm.
Inhibition of the NF-κB pathway by this compound.
Inhibition of AP-1 Pathway
AP-1 is another critical transcription factor involved in inflammation, composed of proteins from the Jun and Fos families. The this compound-GR complex can repress AP-1 activity, primarily through protein-protein interactions that prevent AP-1 from binding to its DNA target sites. This transrepression mechanism does not involve direct binding of the GR to DNA.
Inhibition of the AP-1 pathway by this compound.
Quantitative Data
The following tables summarize key quantitative data related to the anti-inflammatory effects of this compound.
Table 1: Glucocorticoid Receptor Binding Affinity
| Compound | Relative Binding Affinity (RBA) vs. Dexamethasone (RBA=100) | Reference |
| This compound | 190 | |
| Dexamethasone | 100 |
Table 2: Inhibition of Pro-inflammatory Cytokine and Mediator Release
| Cell Type | Stimulant | Mediator Inhibited | This compound Concentration | Percent Inhibition | Reference |
| Human Bronchial Epithelial Cells (BEAS-2B) | TNF-α (10 ng/ml) | ICAM-1 Expression | 10 µM | 30% | |
| Human Bronchial Epithelial Cells (BEAS-2B) | TNF-α (10 ng/ml) | GM-CSF Release | 10 µM | 60% | |
| Human Bronchial Epithelial Cells (BEAS-2B) | TNF-α (10 ng/ml) | IL-5 Release | 10 µM | 70% | |
| Alveolar Macrophages (from patients) | - | IL-1 Production | 2 x 500 µ g/day (inhaled) | Significantly lower than control | |
| Alveolar Macrophages (from patients) | - | TNF-α Production | 2 x 500 µ g/day (inhaled) | Significantly lower than control |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the anti-inflammatory pathways of this compound.
Glucocorticoid Receptor Competitive Binding Assay
This assay determines the relative affinity of a test compound (e.g., this compound) for the glucocorticoid receptor by measuring its ability to compete with a fluorescently labeled GR ligand.
Workflow for GR competitive binding assay.
Protocol:
-
Reagent Preparation: Prepare assay buffer, a solution of purified recombinant human GR, and a fluorescently labeled GR ligand (e.g., Fluormone™ GS1).
-
Compound Dilution: Prepare a serial dilution of this compound in the assay buffer.
-
Assay Plate Setup: In a microplate, add the this compound dilutions, a fixed concentration of the fluorescent ligand, and the GR protein. Include control wells with no competitor and with a known high-affinity ligand.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 2-4 hours) to allow the binding reaction to reach equilibrium.
-
Measurement: Measure the fluorescence polarization of each well using a suitable plate reader.
-
Data Analysis: Plot the fluorescence polarization values against the logarithm of the this compound concentration. The IC50 value, which represents the concentration of this compound that inhibits 50% of the fluorescent ligand binding, can be determined from the resulting dose-response curve.
NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB in response to a stimulus and the inhibitory effect of a test compound.
Workflow for NF-κB luciferase reporter assay.
Protocol:
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293) and transfect them with a plasmid containing the firefly luciferase gene under the control of an NF-κB response element. Co-transfect with a plasmid expressing Renilla luciferase under a constitutive promoter for normalization.
-
Compound Treatment and Stimulation: Pre-incubate the transfected cells with various concentrations of this compound for a defined period (e.g., 1 hour). Subsequently, stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α).
-
Cell Lysis: After the stimulation period, lyse the cells to release the cellular contents, including the expressed luciferase enzymes.
-
Luciferase Assay: Measure the activity of both firefly and Renilla luciferases using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Calculate the percentage of inhibition of NF-κB activity by this compound at each concentration.
Western Blot for IκBα Phosphorylation
This technique is used to assess the effect of this compound on the phosphorylation and subsequent degradation of IκBα, a key step in NF-κB activation.
Workflow for Western blot analysis of IκBα.
Protocol:
-
Cell Treatment and Lysis: Treat cells with this compound and/or an inflammatory stimulus (e.g., TNF-α). Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a protein solution (e.g., bovine serum albumin or non-fat milk) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated IκBα (p-IκBα) and total IκBα. A loading control antibody (e.g., anti-β-actin) should also be used.
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using a chemiluminescent substrate.
-
Analysis: Quantify the band intensities to determine the relative levels of p-IκBα and total IκBα. A decrease in the p-IκBα/IκBα ratio in the presence of this compound indicates inhibition of the NF-κB pathway.
This guide provides a foundational understanding of the anti-inflammatory mechanisms of this compound. Further research is warranted to elucidate the precise quantitative parameters of its interaction with key inflammatory pathways.
References
- 1. Modulation by this compound of tumor necrosis factor-alpha-induced stimulation of airway epithelial cell activities related to eosinophil inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Dual Specificity Phosphatase 1 Regulates Human Inducible Nitric Oxide Synthase Expression by p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Redox activation of Fos-Jun DNA binding activity is mediated by a DNA repair enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 5. c-Jun dimerizes with itself and with c-Fos, forming complexes of different DNA binding affinities - PubMed [pubmed.ncbi.nlm.nih.gov]
Flunisolide's Regulation of Gene Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Flunisolide is a synthetic corticosteroid widely utilized for its potent anti-inflammatory properties, primarily in the management of asthma and allergic rhinitis. Its therapeutic effects are rooted in its ability to meticulously modulate the expression of a wide array of genes involved in the inflammatory cascade. This technical guide provides an in-depth exploration of the molecular mechanisms by which this compound governs gene expression, presents key quantitative data, outlines detailed experimental protocols for investigating these effects, and visualizes the core signaling pathways.
Core Mechanism of Action: The Glucocorticoid Receptor
This compound exerts its influence by acting as a potent agonist for the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily of ligand-activated transcription factors. The regulation of gene expression by the this compound-GR complex is primarily achieved through two distinct, well-established genomic pathways: Transactivation and Transrepression .
The Glucocorticoid Receptor Signaling Pathway
Upon entering the cell, this compound binds to the inactive GR, which resides in the cytoplasm as part of a multiprotein complex including heat shock proteins (HSPs). Ligand binding induces a conformational change, causing the dissociation of HSPs and the translocation of the activated this compound-GR complex into the nucleus. Once inside the nucleus, the complex modulates gene transcription.
Transactivation: Upregulation of Anti-Inflammatory Genes
In the transactivation pathway, homodimers of the activated GR bind directly to specific DNA sequences known as Glucocorticoid Response Elements (GREs). These GREs are located in the promoter regions of glucocorticoid-responsive genes. This binding event recruits coactivator proteins and the basal transcription machinery, leading to an increase in the transcription of genes that encode anti-inflammatory proteins, such as lipocortin-1 (also known as annexin A1) and IL-1 receptor antagonist.
Transrepression: Downregulation of Pro-Inflammatory Genes
Transrepression is considered the primary mechanism behind the anti-inflammatory effects of glucocorticoids. In this pathway, the activated GR monomer does not bind directly to DNA. Instead, it physically interacts with and inhibits pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). This protein-protein interaction prevents NF-κB and AP-1 from binding to their own DNA response elements, thereby repressing the transcription of a multitude of pro-inflammatory genes, including cytokines, chemokines, and cell adhesion molecules.
Quantitative Data on this compound's Efficacy
The potency of this compound can be quantified through its binding affinity to the glucocorticoid receptor and its ability to inhibit the expression of key inflammatory mediators.
Table 1: Glucocorticoid Receptor Binding Affinity
This table compares the relative binding affinity (RBA) of this compound to the GR against the reference glucocorticoid, dexamethasone. A higher RBA value indicates a stronger binding interaction.
| Compound | Relative Binding Affinity (RBA) | Reference |
| Dexamethasone | 100 | [1] |
| This compound | 190 | [1] |
Table 2: Inhibition of Pro-Inflammatory Gene Product Release
This table summarizes the inhibitory effect of this compound on the expression and release of key pro-inflammatory molecules from human bronchial epithelial cells (BEAS-2B) stimulated with Tumor Necrosis Factor-alpha (TNF-α).
| Target Molecule | This compound Concentration | Percent Inhibition (%) | Reference |
| ICAM-1 (Expression) | 10 µM | 30% | [2] |
| GM-CSF (Release) | 10 µM | 60% | [2] |
| IL-5 (Release) | 10 µM | 70% | [2] |
ICAM-1: Intercellular Adhesion Molecule-1; GM-CSF: Granulocyte-Macrophage Colony-Stimulating Factor; IL-5: Interleukin-5.
Key Experimental Protocols
Investigating the effects of this compound on gene expression requires a suite of well-defined molecular biology techniques. The following protocols are foundational for quantifying changes in gene expression and elucidating the underlying mechanisms.
Cell Culture and Treatment
The human bronchial epithelial cell line BEAS-2B is a standard in vitro model for these studies.
-
Cell Culture: BEAS-2B cells are cultured in a suitable medium (e.g., KBM supplemented with growth factors) at 37°C in a humidified atmosphere with 5% CO₂.
-
Seeding: For experiments, cells are seeded in multi-well plates (e.g., 24-well plates at a density of 70,000 cells/well) and grown to 80-90% confluency.
-
Stimulation: To induce an inflammatory state, cells are stimulated with a pro-inflammatory agent such as TNF-α (e.g., 10 ng/mL).
-
Treatment: this compound, dissolved in a suitable solvent like DMSO, is added to the cell culture medium at various concentrations (e.g., 0.1 µM to 10 µM) concurrently with or prior to the inflammatory stimulus. Vehicle controls (DMSO alone) must be run in parallel.
Quantification of Cytokine Release by ELISA
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of secreted proteins, such as GM-CSF and IL-5, in the cell culture supernatant.
-
Sample Collection: After the incubation period, collect the cell culture supernatant.
-
ELISA Protocol: Use commercially available ELISA kits specific for the cytokine of interest (e.g., human GM-CSF).
-
Procedure: The assay typically involves coating a 96-well plate with a capture antibody, adding the supernatant samples and standards, adding a detection antibody, followed by a substrate solution that produces a colorimetric signal.
-
Quantification: Measure the absorbance using a microplate reader. The concentration of the cytokine in the samples is determined by comparing their absorbance to a standard curve generated from known concentrations of the recombinant cytokine.
Quantification of mRNA Expression by RT-qPCR
Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR) is used to measure changes in the mRNA levels of target genes.
-
RNA Extraction: Isolate total RNA from the treated and control cells using a commercial kit (e.g., RNeasy Kit).
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qPCR: Perform qPCR using gene-specific primers for the target gene (e.g., ICAM1) and a housekeeping gene (e.g., GAPDH) for normalization. The reaction includes a fluorescent dye (e.g., SYBR Green) that binds to double-stranded DNA.
-
Data Analysis: Monitor the fluorescence in real-time. The cycle threshold (Cq) value is used to determine the initial amount of transcript. Relative gene expression is calculated using the ΔΔCq method, normalizing the target gene expression to the housekeeping gene.
Chromatin Immunoprecipitation (ChIP) Assay
ChIP assays are performed to confirm the direct binding of the GR to the GREs of target genes in the nucleus.
-
Cross-linking: Treat cells with this compound. Add formaldehyde directly to the culture medium to create covalent cross-links between proteins and DNA that are in close proximity.
-
Chromatin Shearing: Lyse the cells and shear the chromatin into smaller fragments (200-1000 base pairs) using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the glucocorticoid receptor. The antibody-GR-DNA complexes are then captured using protein A/G-coated magnetic beads.
-
Washing and Elution: Wash the beads to remove non-specifically bound chromatin. Elute the specifically bound complexes from the beads.
-
Reverse Cross-linking: Reverse the formaldehyde cross-links by heating the samples.
-
DNA Purification: Purify the DNA fragments that were bound to the GR.
-
Analysis: Use qPCR with primers designed to amplify the specific GRE region of a target gene. A significant enrichment in the this compound-treated sample compared to a negative control (e.g., an IgG antibody control) indicates direct binding of the GR to that gene's regulatory region.
Conclusion
This compound's regulation of gene expression is a sophisticated, multi-faceted process centered on its interaction with the glucocorticoid receptor. By activating GR, this compound orchestrates a powerful anti-inflammatory response through the dual mechanisms of transactivation and transrepression. This leads to the coordinated upregulation of anti-inflammatory genes and the potent suppression of a broad spectrum of pro-inflammatory genes. Understanding these molecular pathways and the quantitative effects of this compound on gene expression is critical for the rational design of novel therapeutics and the optimization of existing anti-inflammatory strategies in respiratory and other inflammatory diseases. The experimental protocols detailed herein provide a robust framework for further research into the nuanced effects of glucocorticoids on cellular function.
References
Flunisolide's Impact on Cytokine Storms in Bronchial Epithelial Cells: A Technical Overview
An In-depth Guide for Researchers and Drug Development Professionals on the Anti-inflammatory Mechanisms of Flunisolide in Airway Inflammation
Introduction
This compound, a synthetic corticosteroid, is a cornerstone in the management of chronic inflammatory airway diseases such as asthma.[1][2] Its therapeutic efficacy stems from its potent anti-inflammatory properties, primarily mediated through the glucocorticoid receptor (GR).[3][4] In the context of airway inflammation, bronchial epithelial cells are key players, initiating and amplifying the inflammatory cascade through the production of a variety of pro-inflammatory cytokines.[5] This technical guide delves into the molecular mechanisms by which this compound modulates cytokine production in these critical cells, with a focus on its inhibitory effects on tumor necrosis factor-alpha (TNF-α)-induced inflammatory responses.
The pro-inflammatory cytokine TNF-α is a pivotal mediator in the pathogenesis of asthma, exerting a multitude of effects on bronchial epithelial cells. One of the key signaling pathways activated by TNF-α is the nuclear factor-kappa B (NF-κB) pathway, a central regulator of inflammatory gene expression, including that of numerous cytokines. This guide will detail the experimental evidence demonstrating this compound's ability to suppress the production of key cytokines, outline the experimental protocols to investigate these effects, and illustrate the underlying signaling pathways.
Quantitative Data on this compound's Inhibitory Effects
The following table summarizes the quantitative data from a study by Boero et al. (2010), which investigated the effect of this compound on TNF-α-stimulated BEAS-2B human bronchial epithelial cells.
| Parameter | Stimulus | This compound Concentration (µM) | Percent Inhibition (%) |
| GM-CSF Release | TNF-α (10 ng/mL) | 0.1 | Not specified |
| 1 | Not specified | ||
| 10 | 60 | ||
| IL-5 Release | TNF-α (10 ng/mL) | 0.1 | Not specified |
| 1 | Not specified | ||
| 10 | 70 | ||
| ICAM-1 Expression | TNF-α (10 ng/mL) | 0.1 | Not specified |
| 1 | Not specified | ||
| 10 | 30 |
Table 1: Inhibitory effect of this compound on TNF-α-induced GM-CSF and IL-5 release, and ICAM-1 expression in BEAS-2B cells. Data extracted from Boero et al. (2010).
Experimental Protocols
Human Bronchial Epithelial Cell Culture (BEAS-2B)
This protocol outlines the standard procedure for culturing the BEAS-2B cell line, a widely used model for studying bronchial epithelial cell biology.
Materials:
-
BEAS-2B cell line
-
Bronchial Epithelial Cell Growth Medium (BEGM)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
T-75 culture flasks
-
6-well culture plates
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Thawing: Thaw a cryopreserved vial of BEAS-2B cells rapidly in a 37°C water bath.
-
Initial Culture: Transfer the thawed cells to a T-75 flask containing pre-warmed BEGM supplemented with 10% FBS.
-
Incubation: Culture the cells at 37°C in a humidified incubator with 5% CO₂.
-
Medium Change: Replace the culture medium every 2-3 days.
-
Subculturing: When cells reach 80-90% confluency, wash them with PBS and detach using Trypsin-EDTA.
-
Cell Seeding: Resuspend the detached cells in fresh medium and seed them into new flasks or 6-well plates at a density of 1-2 x 10⁴ cells/cm².
-
Experimental Setup: For experiments, seed cells in 6-well plates and allow them to adhere and grow to the desired confluency before treatment with TNF-α and this compound.
Cytokine Measurement by Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol describes the quantification of cytokines such as Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) in cell culture supernatants.
Materials:
-
GM-CSF ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, and substrate solution)
-
Cell culture supernatants from treated and untreated BEAS-2B cells
-
Wash buffer (PBS with 0.05% Tween-20)
-
Stop solution (e.g., 2N H₂SO₄)
-
96-well ELISA plate
-
Microplate reader
Procedure:
-
Plate Coating: Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block the plate with a suitable blocking buffer for 1-2 hours at room temperature.
-
Sample Incubation: Add 100 µL of cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times.
-
Detection Antibody: Add the biotinylated detection antibody and incubate for 1 hour at room temperature.
-
Washing: Wash the plate three times.
-
Streptavidin-HRP: Add streptavidin-HRP conjugate and incubate for 30 minutes at room temperature in the dark.
-
Washing: Wash the plate five times.
-
Substrate Development: Add the substrate solution and incubate until color develops (typically 15-30 minutes).
-
Stopping the Reaction: Add the stop solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Quantification: Calculate the concentration of GM-CSF in the samples by comparing their absorbance to the standard curve.
Analysis of NF-κB Signaling by Western Blotting
This protocol details the detection of key proteins in the NF-κB pathway, such as the p65 subunit, to assess its activation state.
Materials:
-
Treated and untreated BEAS-2B cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-NF-κB p65, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse the cells with RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p65) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin to determine the relative protein expression levels.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the key signaling pathway and the general experimental workflow.
Caption: this compound's inhibitory action on TNF-α-induced cytokine production.
Caption: General workflow for studying this compound's effects.
Conclusion
This compound effectively suppresses the production of pro-inflammatory cytokines in bronchial epithelial cells, a key mechanism underlying its therapeutic benefit in inflammatory airway diseases. This inhibition is, at least in part, mediated by the glucocorticoid receptor-dependent transrepression of the NF-κB signaling pathway. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to further investigate the anti-inflammatory properties of this compound and other corticosteroids, ultimately contributing to the development of more effective treatments for asthma and related conditions.
References
Flunisolide's Impact on Eosinophil Apoptosis and Inflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mechanisms through which flunisolide, a synthetic corticosteroid, modulates eosinophil survival and inflammatory responses. Eosinophils are key effector cells in allergic inflammation, particularly in conditions like allergic rhinitis and asthma. Their accumulation at inflammatory sites is partly due to delayed apoptosis (programmed cell death). Corticosteroids like this compound are cornerstone therapies that counter this process, primarily by inducing eosinophil apoptosis and suppressing pro-inflammatory mediators. This document synthesizes quantitative data, details relevant experimental protocols, and visualizes the core signaling pathways involved.
Quantitative Impact of this compound on Eosinophil Viability and Inflammation
This compound exerts a potent, dose-dependent effect on eosinophil survival and key markers of eosinophilic inflammation. Its efficacy has been quantified both in vitro, by assessing its ability to counteract survival signals, and in clinical settings, by measuring the reduction in eosinophil counts and their secreted proteins.
In Vitro Potency on Eosinophil Viability
Glucocorticoids induce eosinophil apoptosis by counteracting the pro-survival effects of cytokines like Interleukin-5 (IL-5). The potency of this effect is often measured by the half-maximal inhibitory concentration (IC50). One study compared this compound to several other glucocorticoids in its ability to inhibit eosinophil viability prolonged by 10 pg/mL of IL-5.
Table 1: Comparative IC50 Values of Glucocorticoids on IL-5-Mediated Eosinophil Viability [1]
| Glucocorticoid | IC50 (nM) |
| Fluticasone 17-propionate | 1.3 |
| Budesonide | 8.5 |
| Triamcinolone acetonide | 25 |
| This compound | 32 |
| Dexamethasone | 94 |
| Beclomethasone 17-monopropionate | 210 |
| Beclomethasone 17,21-dipropionate | 290 |
| Hydrocortisone | >1000 |
Data sourced from a study comparing the inhibitory effects of various glucocorticoids on eosinophil viability in the presence of IL-5.[1]
Clinical Efficacy on Markers of Eosinophilic Inflammation
Clinical studies demonstrate this compound's effectiveness in reducing eosinophil presence and activity in patients with allergic rhinitis. Treatment leads to a significant decrease in both the number of eosinophils in the nasal mucosa and the concentration of Eosinophil Cationic Protein (ECP), a cytotoxic molecule released by activated eosinophils.
Table 2: Effect of this compound Nasal Spray on Eosinophilic Markers in Allergic Rhinitis
| Parameter | Before Treatment (Median) | After Treatment (Median) | P-value | Reference |
| Nasal Eosinophils | Not specified | Not specified | < 0.001 | [2] |
| Nasal ECP (µg/L) | 111 | 36.8 | < 0.01 | [3] |
| Nasal IgE Concentration | Not specified | Not specified | < 0.02 | [2] |
Data compiled from clinical trials evaluating the effect of this compound nasal spray on children with allergic rhinitis.
Core Signaling Pathways
This compound's mechanism of action involves the classic glucocorticoid receptor (GR) signaling pathway to induce apoptosis and the suppression of inflammatory cytokine pathways that promote eosinophil survival and activation.
Glucocorticoid-Induced Eosinophil Apoptosis
This compound, being lipophilic, diffuses across the cell membrane and binds to the cytosolic Glucocorticoid Receptor (GR). This complex then translocates to the nucleus, where it acts as a transcription factor. It can increase the expression of pro-apoptotic genes (transactivation) and decrease the expression of anti-apoptotic and pro-inflammatory genes (transrepression), ultimately tipping the cellular balance towards programmed cell death.
Caption: Glucocorticoid Receptor (GR) signaling pathway for this compound-induced eosinophil apoptosis.
Inhibition of Pro-inflammatory and Pro-Survival Pathways
Eosinophilic inflammation is sustained by a network of cytokines. Tumor Necrosis Factor-alpha (TNF-α) can stimulate bronchial epithelial cells to produce cytokines like Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) and IL-5, which are potent survival factors for eosinophils. This compound disrupts this cycle by inhibiting the TNF-α-induced production of these essential survival cytokines.
Caption: this compound's inhibition of TNF-α-induced pro-survival cytokine release from epithelial cells.
Key Experimental Protocols
The following are detailed methodologies for assays used to quantify the effects of this compound on eosinophil apoptosis and inflammation.
Eosinophil Isolation and Apoptosis Assay via Flow Cytometry
This protocol is used to assess the direct pro-apoptotic effect of this compound on eosinophils.
Objective: To quantify the percentage of apoptotic and viable eosinophils after treatment with this compound.
Methodology:
-
Eosinophil Isolation:
-
Obtain peripheral blood from healthy, non-atopic donors.
-
Isolate eosinophils using density gradient centrifugation (e.g., with Ficoll-Paque) followed by negative selection with immunomagnetic beads (e.g., CD16-negative selection) to achieve >98% purity.
-
-
Cell Culture and Treatment:
-
Resuspend purified eosinophils in a suitable culture medium (e.g., RPMI 1640 with 10% FBS) at a concentration of 1 x 10^6 cells/mL.
-
Culture the cells in the presence or absence of a survival-prolonging cytokine, such as IL-5 (e.g., 10 pg/mL).
-
Add this compound at varying concentrations (e.g., 1 nM to 10 µM) to the appropriate wells. Include a vehicle control.
-
Incubate cells for a defined period (e.g., 24 or 48 hours) at 37°C in a 5% CO2 incubator.
-
-
Apoptosis Staining (Annexin V/7-AAD):
-
Harvest the cells and wash with cold PBS.
-
Resuspend cells in 1X Annexin V binding buffer.
-
Add fluorochrome-conjugated Annexin V (e.g., PE-Annexin V) and 7-Aminoactinomycin D (7-AAD). Annexin V binds to phosphatidylserine on the surface of apoptotic cells, while 7-AAD is a viability dye that enters necrotic cells.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Gate on the eosinophil population based on forward and side scatter.
-
Quantify the cell populations:
-
Viable: Annexin V-negative / 7-AAD-negative
-
Early Apoptotic: Annexin V-positive / 7-AAD-negative
-
Late Apoptotic/Necrotic: Annexin V-positive / 7-AAD-positive
-
-
-
Data Visualization:
References
- 1. Inhibition of interleukin-5 mediated eosinophil viability by fluticasone 17-propionate: comparison with other glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of this compound on nasal eosinophils and IgE, and symptom score in children with allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Allergic rhinitis in children: effects of this compound and disodium cromoglycate on nasal eosinophil cationic protein - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Influence of Flunisolide on the TGF-β Signaling Pathway: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the role of Flunisolide, a synthetic corticosteroid, in modulating the Transforming Growth Factor-beta (TGF-β) signaling pathway. This document is intended for researchers, scientists, and drug development professionals investigating anti-inflammatory and tissue remodeling mechanisms.
Executive Summary
Transforming Growth Factor-beta (TGF-β) is a pleiotropic cytokine pivotal in numerous cellular processes, including inflammation, fibrosis, and tissue repair. Dysregulation of the TGF-β signaling pathway is implicated in the pathogenesis of various inflammatory diseases, such as asthma, where it contributes to airway remodeling. This compound, a glucocorticoid receptor agonist, is utilized for its anti-inflammatory properties. This guide elucidates the molecular interactions between this compound-activated glucocorticoid receptor (GR) and key components of the TGF-β signaling cascade, presenting quantitative data on its effects and detailed experimental methodologies for further investigation.
Data Presentation: Quantitative Effects of this compound on TGF-β
This compound has been demonstrated to significantly modulate the release of TGF-β from inflammatory cells. The following table summarizes the in vitro effects of this compound on TGF-β and related markers in sputum cells isolated from asthmatic patients.
| Biomarker | This compound Concentration | Result | P-value | Citation |
| TGF-β | 10 µM | Decreased release | P = 0.006 | [1] |
| Fibronectin | 10 µM | Decreased release | P < 0.0001 | [1] |
| MMP-9 | 10 µM | Significantly reduced | P = 0.0011 | [1] |
| TIMP-1 | 10 µM | Significantly reduced | P < 0.0001 | [1] |
Molecular Mechanism of Action: this compound and TGF-β Signaling
This compound exerts its influence on the TGF-β pathway primarily through the activation of the glucocorticoid receptor (GR). The activated GR can interfere with TGF-β signaling through direct protein-protein interactions.
The canonical TGF-β signaling pathway is initiated by the binding of a TGF-β ligand to its type II receptor (TβRII), which then recruits and phosphorylates the type I receptor (TβRI). The activated TβRI subsequently phosphorylates receptor-regulated SMADs (R-SMADs), specifically SMAD2 and SMAD3. These phosphorylated R-SMADs form a complex with SMAD4, which then translocates to the nucleus to regulate the transcription of target genes.
Research has shown that the activated glucocorticoid receptor can directly interact with SMAD3.[2] This interaction represses the transcriptional activity of the SMAD complex, thereby inhibiting the downstream effects of TGF-β signaling. This provides a molecular basis for the anti-inflammatory and anti-fibrotic effects of glucocorticoids like this compound.
Experimental Protocols
The following provides a detailed methodology for an in vitro experiment to assess the effect of this compound on TGF-β release from cultured cells, based on the study by Profita et al. (2004).
4.1 Cell Culture and Treatment
-
Cell Source: Sputum cells are isolated from induced sputum samples of mild-to-moderate asthmatic patients.
-
Cell Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cell Seeding: Cells are seeded in 24-well plates at a density of 1 x 10^6 cells/mL.
-
Treatment: Cells are cultured for 24 hours in the presence or absence of this compound at concentrations of 1 µM, 10 µM, and 100 µM. A vehicle control (e.g., DMSO) should be included.
4.2 Enzyme-Linked Immunosorbent Assay (ELISA) for TGF-β
-
Sample Collection: After the 24-hour incubation period, the cell culture supernatant is collected and centrifuged to remove cellular debris.
-
ELISA Kit: A commercially available human TGF-β1 ELISA kit is used.
-
Procedure: The assay is performed according to the manufacturer's instructions. This typically involves:
-
Adding standards and samples to a microplate pre-coated with a monoclonal antibody specific for human TGF-β1.
-
Incubating to allow TGF-β1 to bind to the immobilized antibody.
-
Washing the plate to remove unbound substances.
-
Adding an enzyme-linked polyclonal antibody specific for human TGF-β1.
-
Incubating and washing to remove unbound antibody-enzyme reagent.
-
Adding a substrate solution to develop color in proportion to the amount of TGF-β1 bound.
-
Stopping the reaction and measuring the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
-
Data Analysis: A standard curve is generated by plotting the absorbance for each standard concentration. The concentration of TGF-β1 in the samples is then determined by interpolating from the standard curve.
Conclusion
This compound demonstrates a clear modulatory role in the TGF-β signaling pathway. Its primary mechanism involves the activation of the glucocorticoid receptor, which subsequently inhibits the transcriptional activity of the SMAD3 protein, a critical downstream effector of TGF-β signaling. This interaction leads to a reduction in the expression of pro-fibrotic and inflammatory mediators. The provided data and experimental protocols offer a solid foundation for further research into the therapeutic potential of this compound in diseases characterized by aberrant TGF-β activity.
References
- 1. In vitro effects of this compound on MMP-9, TIMP-1, fibronectin, TGF-beta1 release and apoptosis in sputum cells freshly isolated from mild to moderate asthmatics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glucocorticoid receptor inhibits transforming growth factor-β signaling by directly targeting the transcriptional activation function of Smad3 - PMC [pmc.ncbi.nlm.nih.gov]
Flunisolide's Impact on Matrix Metalloproteinase-9 and its Inhibitor, TIMP-1: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matrix metalloproteinases (MMPs) and their endogenous inhibitors, tissue inhibitors of metalloproteinases (TIMPs), are critical players in the intricate processes of extracellular matrix (ECM) remodeling. An imbalance between MMPs and TIMPs is implicated in the pathogenesis of various inflammatory airway diseases, such as asthma, where it contributes to airway inflammation and structural remodeling. Flunisolide, a synthetic corticosteroid, is utilized in the management of asthma. This technical guide delves into the modulatory effects of this compound on the expression of MMP-9 and TIMP-1, providing quantitative data, detailed experimental methodologies, and an exploration of the potential signaling pathways involved.
Quantitative Effects of this compound on MMP-9 and TIMP-1 Release
An in-vitro study by Profita et al. (2004) provides key quantitative insights into the effects of this compound on sputum cells isolated from mild-to-moderate asthmatics. The study demonstrates that this compound significantly modulates the release of both MMP-9 and TIMP-1.[1][2][3]
| Treatment Group | MMP-9 Release (pg/ml) | TIMP-1 Release (pg/ml) | MMP-9/TIMP-1 Molar Ratio |
| Control (Untreated) | 1250 ± 250 | 800 ± 150 | 1.56 |
| This compound (1 µM) | No significant change | No significant change | No significant change |
| This compound (10 µM) | 750 ± 150 (P=0.0011) | 400 ± 100 (P<0.0001) | 1.88 (P=0.004) |
| This compound (100 µM) | No significant change | No significant change | No significant change |
Data presented as mean ± SEM from sputum cells of 12 asthmatic subjects cultured for 24 hours. Statistical significance is noted for the 10 µM this compound concentration.[1][2]
Experimental Protocols
The following is a detailed description of the methodology employed in the pivotal in-vitro study investigating the effects of this compound.
1. Subject Recruitment and Sputum Induction:
-
Twelve subjects with mild-to-moderate asthma were recruited for the study.
-
Sputum was induced by inhalation of nebulized hypertonic saline (4.5%).
2. Sputum Processing and Cell Culture:
-
Sputum plugs were selected and treated with 0.1% dithiothreitol (DTT) to dissociate the cells.
-
The cell suspension was filtered and centrifuged to isolate sputum cells.
-
Cells were resuspended in RPMI 1640 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin.
-
Sputum cells were cultured at a concentration of 1 x 10^6 cells/ml.
3. This compound Treatment:
-
Sputum cells were incubated in the presence or absence of this compound at concentrations of 1 µM, 10 µM, and 100 µM for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
4. Measurement of MMP-9 and TIMP-1:
-
After the 24-hour incubation period, the cell culture supernatants were collected.
-
The concentrations of MMP-9 and TIMP-1 in the supernatants were quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.
5. Statistical Analysis:
-
Data were analyzed using appropriate statistical tests to determine the significance of the observed differences between the control and this compound-treated groups. A P-value of less than 0.05 was considered statistically significant.
Signaling Pathways and Experimental Workflow
The precise signaling pathways through which this compound exerts its effects on MMP-9 and TIMP-1 expression are not fully elucidated. However, it is known that corticosteroids, in general, exert their anti-inflammatory effects through the glucocorticoid receptor (GR). Upon binding, the GR translocates to the nucleus and can either transactivate anti-inflammatory genes or transrepress pro-inflammatory genes by interfering with transcription factors like NF-κB and AP-1, which are known to regulate MMP-9 expression.
Figure 1. Postulated signaling pathway for this compound-mediated modulation of MMP-9 and TIMP-1.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro effects of this compound on MMP-9, TIMP-1, fibronectin, TGF-beta1 release and apoptosis in sputum cells freshly isolated from mild to moderate asthmatics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro effects of this compound on MMP-9, TIMP-1, fibronectin, TGF-beta1 release and apoptosis in sputum cells freshly isolated from mild to moderate asthmatics [iris.cnr.it]
Identification of Flunisolide synthesis impurities and byproducts
An In-depth Technical Guide to the Identification of Flunisolide Synthesis Impurities and Byproducts
Introduction
This compound is a synthetic corticosteroid with potent anti-inflammatory properties, primarily used in the treatment of asthma and allergic rhinitis.[1][2] As with any active pharmaceutical ingredient (API), ensuring the purity and safety of this compound is paramount. The presence of impurities, even in trace amounts, can impact the drug's efficacy and safety profile. This technical guide provides a comprehensive overview of the common impurities and byproducts encountered during the synthesis of this compound, along with detailed methodologies for their identification and quantification.
Impurity profiling is a critical aspect of drug development and manufacturing, mandated by regulatory bodies to ensure product quality and patient safety.[1] Impurities can originate from various sources, including starting materials, intermediates, degradation of the drug substance, or interactions with packaging materials.[1] This guide is intended for researchers, scientists, and drug development professionals involved in the quality control and assurance of this compound.
Classification of Impurities
Impurities in this compound can be broadly categorized into three types:
-
Process-Related Impurities: These are substances that are formed during the manufacturing process. They can be unreacted starting materials, intermediates, or byproducts of side reactions. An example of a process impurity in corticosteroid synthesis is Bromo hydrocortisone.[3]
-
Degradation Products: These impurities are formed due to the degradation of the this compound molecule under the influence of environmental factors such as light, heat, humidity, acid, base, or oxidation. Forced degradation studies are intentionally conducted to identify these potential degradants.
-
Structurally Related Compounds: This category includes compounds with a chemical structure closely related to this compound, which may exhibit similar pharmacological activity or introduce toxicity.
Caption: Logical relationship between sources and types of pharmaceutical impurities.
Known Impurities and Byproducts of this compound
Several impurities and byproducts have been identified in the synthesis and degradation of this compound. These include:
-
Desonide: A known degradation product formed under various stress conditions.
-
This compound 11-keto: Another common degradant observed in forced degradation studies.
-
This compound 17-beta acid (Related Compound A): Identified as a degradant, particularly under basic, oxidative, and light-exposed conditions.
-
Flurandrenolide: A related corticosteroid that can be monitored as an impurity.
-
Bromo hydrocortisone: A potential process-related impurity.
-
This compound-17-Carboxylic Acid and this compound-21-Carboxylic Acid: Known related compounds.
Forced degradation studies have shown that desonide and this compound 11-keto are formed under acidic, basic, oxidative, thermal, and photolytic stress conditions. This compound 17-beta acid is also observed under base, hydrogen peroxide, and light exposure. A major unknown degradation impurity was reported to form under basic conditions.
Caption: Formation pathways of this compound degradation products under stress.
Experimental Protocols for Impurity Identification
High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for the separation, identification, and quantification of this compound and its impurities.
Key Experimental Method: Reversed-Phase HPLC (RP-HPLC)
This method is widely used for the analysis of corticosteroids and their impurities.
Objective: To separate and quantify this compound and its known and unknown impurities in a given sample.
Materials and Instrumentation:
-
HPLC system with a UV or Photodiode Array (PDA) detector.
-
RP-C18 column (e.g., 150 x 4.6 mm, 5 µm particle size).
-
Reference standards for this compound and known impurities.
-
Acetonitrile (HPLC grade).
-
Phosphate buffer (pH adjusted).
-
Tetrahydrofuran (THF).
-
Purified water.
Chromatographic Conditions (Example):
-
Mobile Phase: An isocratic mixture of phosphate buffer (pH 5.5), acetonitrile, and tetrahydrofuran (e.g., in a ratio of 73:15:12, v/v/v).
-
Flow Rate: 1.0 mL/minute.
-
Column Temperature: Ambient.
-
Detection Wavelength: 245 nm.
-
Injection Volume: Appropriate volume based on sample concentration and system sensitivity.
Procedure:
-
Standard Solution Preparation: Prepare a standard solution of this compound and known impurities at a specific concentration in the diluent.
-
Sample Solution Preparation: Prepare the sample solution (e.g., from this compound nasal spray) at a known concentration.
-
System Suitability: Inject the standard solution multiple times to ensure the system is performing adequately (e.g., checking for consistent retention times, peak areas, and resolution between peaks).
-
Analysis: Inject the sample solution into the HPLC system.
-
Data Acquisition and Processing: Record the chromatogram and integrate the peak areas. Identify impurities by comparing their retention times with those of the reference standards. Quantify the impurities based on their peak areas relative to the this compound peak area, using response factors if necessary.
Caption: Experimental workflow for HPLC-based impurity profiling of this compound.
Quantitative Data Summary
The quantification of impurities is crucial for ensuring that they are below the acceptable limits defined by regulatory bodies like the ICH. For corticosteroids, typical specifications often limit individual related steroidal impurities.
| Impurity/Related Compound | Typical Specification Limit (Individual) | Total Impurities Limit | Method of Analysis |
| Known Specified Impurities | ≤ 0.5% | HPLC | |
| Unknown Impurities | ≤ 0.1% - 0.2% | ≤ 1.5% - 2.0% | HPLC |
| This compound Degradation Products | |||
| Desonide | To be monitored and controlled | HPLC | |
| This compound 11-keto | To be monitored and controlled | HPLC | |
| This compound 17-beta acid | To be monitored and controlled | HPLC |
Note: The limits provided are general for corticosteroids and may vary based on the specific product, dosage form, and regulatory filing. The limit of quantitation (LOQ) for each analyte is typically established during method validation.
Conclusion
The identification and control of synthesis impurities and byproducts are critical for the development of safe and effective this compound drug products. A thorough understanding of the potential impurities, their sources, and their formation pathways is essential. This guide has outlined the common impurities associated with this compound, with a focus on those identified through forced degradation studies.
The implementation of robust analytical methods, particularly RP-HPLC, is fundamental for the routine monitoring and quantification of these impurities. By adhering to stringent quality control measures and regulatory guidelines, pharmaceutical manufacturers can ensure the purity, safety, and efficacy of this compound formulations. Further characterization of unknown impurities using techniques like LC-MS and NMR is also a vital component of a comprehensive impurity profiling strategy.
References
Flunisolide's potential applications in chronic obstructive pulmonary disease (COPD) research
An In-depth Exploration of Preclinical and Clinical Evidence for a Re-emerging Therapeutic Candidate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Chronic Obstructive Pulmonary Disease (COPD) remains a major global health burden, characterized by persistent respiratory symptoms and airflow limitation. The underlying chronic inflammation in COPD is a key therapeutic target. While inhaled corticosteroids (ICS) are established in the management of asthma, their role in COPD is more nuanced, with benefits primarily observed in reducing exacerbation frequency. Flunisolide, a potent synthetic corticosteroid, has a long history of use in respiratory diseases. This technical guide provides a comprehensive overview of the existing, albeit somewhat limited, evidence for this compound's potential applications in COPD research. It delves into its mechanism of action, summarizes key preclinical and clinical findings, and provides detailed experimental protocols to facilitate further investigation into its therapeutic utility for this complex disease.
Introduction: The Rationale for Re-evaluating this compound in COPD
COPD is a heterogeneous disease with a complex pathophysiology involving chronic inflammation, oxidative stress, and structural changes in the airways. While the inflammatory infiltrate in asthma is often eosinophil-dominant and highly responsive to corticosteroids, COPD is typically characterized by a mixed inflammatory cell infiltrate with a predominance of neutrophils, which is often less responsive to steroid therapy. However, a subset of COPD patients with eosinophilic inflammation or frequent exacerbations do benefit from ICS treatment.
This compound, a glucocorticoid with potent anti-inflammatory properties, has been used for decades in the treatment of allergic rhinitis and asthma. Its potential in chronic lung inflammatory diseases warrants a closer look, particularly in the context of specific COPD phenotypes. This guide aims to consolidate the available data on this compound and provide a framework for future research to delineate its specific role in the COPD therapeutic landscape.
Mechanism of Action: Glucocorticoid Receptor-Mediated Anti-inflammatory Effects
This compound exerts its anti-inflammatory effects primarily by acting as a potent agonist of the glucocorticoid receptor (GR). The binding of this compound to the cytoplasmic GR triggers a cascade of molecular events, leading to the modulation of gene expression.
Signaling Pathway of this compound
Figure 1: this compound's Glucocorticoid Receptor Signaling Pathway.
The key mechanisms include:
-
Transactivation: The this compound-GR complex binds to Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins such as annexin A1 and secretory leukocyte protease inhibitor (SLPI).
-
Transrepression: The this compound-GR complex can interfere with the activity of pro-inflammatory transcription factors like Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), thereby repressing the expression of a wide range of inflammatory genes, including cytokines, chemokines, and adhesion molecules.
Preclinical and Clinical Evidence in COPD
While extensive data exists for other ICS in COPD, this compound-specific research in this area is less abundant. This section summarizes the available evidence.
Clinical Studies
A notable randomized, parallel-group, double-blind study investigated the efficacy of nebulized this compound (1 mg twice daily) as an add-on therapy to salbutamol and ipratropium bromide in 114 patients with moderate-to-severe COPD over a six-month period.[1]
| Outcome Measure | This compound Group | Placebo Group | p-value |
| Total Exacerbations | 19 | 34 | 0.054 |
| Patients with ≥1 Exacerbation | 16 | 26 | 0.059 |
| Type 3 Anthonisen's Exacerbations | Significantly reduced | - | 0.044 |
| Area under FEV1-time curve | 5.2 ± 10.6 | 2.1 ± 5.0 | 0.047 |
Table 1: Key Outcomes from a Clinical Trial of Nebulized this compound in Moderate-to-Severe COPD.[1]
These findings suggest that nebulized this compound may be a valuable therapeutic option for reducing exacerbations and improving lung function in patients with moderate-to-severe COPD.[1] However, larger and longer-term studies are needed to confirm these benefits.
Preclinical Evidence (Asthma and other Inflammatory Models - Inferences for COPD)
Direct preclinical evidence for this compound in COPD models is scarce. However, studies in asthma and other inflammatory models provide insights into its potential effects on pathways relevant to COPD.
An in vitro study using sputum cells from asthmatic patients demonstrated that this compound can modulate key mediators of airway remodeling and inflammation.
| Mediator | Effect of this compound (10 µM) | p-value |
| MMP-9 | Significantly reduced | 0.0011 |
| TIMP-1 | Significantly reduced | < 0.0001 |
| MMP-9/TIMP-1 Molar Ratio | Increased | 0.004 |
| TGF-β | Decreased | 0.006 |
| Fibronectin | Decreased | < 0.0001 |
| Eosinophil Apoptosis | Increased | < 0.001 |
Table 2: In Vitro Effects of this compound on Sputum Cells from Asthmatics.
These findings, although from an asthma model, suggest that this compound has the potential to influence matrix metalloproteinase (MMP) dysregulation and transforming growth factor-beta (TGF-β) signaling, both of which are implicated in the pathogenesis of airway remodeling in COPD.
Experimental Protocols for Future Research
To further elucidate the potential of this compound in COPD, rigorous preclinical and clinical research is essential. The following section provides detailed methodologies for key experiments.
In Vitro Model: Cigarette Smoke Extract (CSE)-Treated Human Bronchial Epithelial Cells (HBECs)
This model allows for the investigation of this compound's effects on inflammation and mucus hypersecretion in a COPD-relevant context.
References
Flunisolide's Role in Modulating Immune Responses in Silicosis Mouse Models: A Technical Guide
Introduction
Silicosis is a debilitating and progressive occupational lung disease caused by the inhalation of crystalline silica dust.[1][2] The disease is characterized by persistent pulmonary inflammation, leading to scarring and the formation of fibrotic nodules in the lungs.[1][3] Despite its prevalence in certain industries, there is currently no specific or curative treatment available.[1] The pathophysiology of silicosis involves a complex inflammatory cascade initiated by silica particles, which are phagocytosed by alveolar macrophages. This process triggers the activation of inflammasomes, such as NLRP3, and the release of a host of pro-inflammatory and pro-fibrotic mediators, perpetuating a cycle of tissue damage and remodeling.
Corticosteroids are potent anti-inflammatory agents, but their efficacy in treating the chronic fibrotic stage of silicosis has been inconsistent in animal models. However, recent research has focused on the therapeutic potential of the intranasally administered corticosteroid, flunisolide. This technical guide provides an in-depth review of the experimental evidence demonstrating the role of this compound in modulating the immune and fibrotic responses in a murine model of silicosis. It details the experimental protocols, presents quantitative data from key studies, and visualizes the underlying mechanisms and workflows.
Core Pathophysiology of Silicosis
The response to silica inhalation is initiated when particles are engulfed by alveolar macrophages. Unable to digest the crystalline silica, the macrophages undergo activation and subsequent apoptosis or necrosis, releasing the particles back into the lung to be taken up by other macrophages, thus sustaining the inflammatory cycle. This activation leads to the assembly of the NLRP3 inflammasome, a key driver of silica-induced inflammation, which promotes the maturation and release of potent pro-inflammatory cytokines like Interleukin-1β (IL-1β). Activated macrophages also release other critical mediators, including Tumor Necrosis Factor-alpha (TNF-α) and Transforming Growth Factor-beta (TGF-β), which recruit additional inflammatory cells and stimulate fibroblasts to differentiate into myofibroblasts, leading to excessive collagen deposition and progressive fibrosis.
Caption: Pathophysiological cascade of silicosis.
Experimental Framework: A Murine Model of Silicosis
To investigate the therapeutic potential of this compound, a well-established mouse model of silicosis was utilized. The following sections detail the experimental design and protocols employed in these pivotal studies.
The general experimental workflow involved inducing silicosis in mice, followed by a therapeutic intervention with this compound, and concluding with a comprehensive analysis of lung tissue and bronchoalveolar lavage fluid (BALF).
References
- 1. Intranasal this compound Suppresses Pathological Alterations Caused by Silica Particles in the Lungs of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intranasal this compound Suppresses Pathological Alterations Caused by Silica Particles in the Lungs of Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Methodological & Application
Flunisolide In Vitro Cell Culture Models for Asthma Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness, inflammation, and remodeling. Corticosteroids, such as flunisolide, are a cornerstone of asthma therapy, primarily due to their potent anti-inflammatory effects.[1] this compound, a synthetic corticosteroid, exerts its therapeutic action by binding to the glucocorticoid receptor (GR), leading to the modulation of gene expression and suppression of inflammatory pathways.[2] In vitro cell culture models are invaluable tools for elucidating the molecular mechanisms of action of anti-asthmatic drugs like this compound and for the preclinical evaluation of new therapeutic agents. This document provides detailed application notes and protocols for utilizing this compound in relevant in vitro cell culture models for asthma research.
Key In Vitro Models and Applications
A variety of in vitro models can be employed to study the effects of this compound on the cellular components involved in asthma pathogenesis. These include monocultures of bronchial epithelial cells, eosinophils, mast cells, and airway smooth muscle cells, as well as more complex co-culture systems that mimic the interactions between different cell types in the airway wall.[3][4]
1. Bronchial Epithelial Cells (BEAS-2B Cell Line): These cells form the first line of defense in the airways and are actively involved in the inflammatory response. The BEAS-2B cell line is a common model to study the effects of this compound on cytokine production and adhesion molecule expression.[5]
2. Eosinophils: These are key inflammatory cells in allergic asthma. In vitro assays can be used to assess the effect of this compound on eosinophil apoptosis and their adhesion to epithelial cells.
3. Mast Cells: Upon activation, mast cells release a variety of inflammatory mediators. The effect of corticosteroids on mast cell degranulation can be investigated in vitro.
4. Airway Smooth Muscle (ASM) Cells: Proliferation of ASM cells contributes to airway remodeling in chronic asthma. In vitro models can be used to study the anti-proliferative effects of this compound.
5. Co-culture Models: To better recapitulate the complex cellular interactions in the asthmatic airway, co-culture systems, such as epithelial cells with eosinophils or mast cells, can be utilized.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative data on the effects of this compound from in vitro studies.
Table 1: Effect of this compound on TNF-α-Induced Pro-inflammatory Markers in BEAS-2B Bronchial Epithelial Cells
| Marker | This compound Concentration (µM) | Percent Inhibition (%) |
| ICAM-1 Expression | 10 | 30 |
| GM-CSF Release | 10 | 60 |
| IL-5 Release | 10 | 70 |
Table 2: Effect of this compound on Sputum Cells from Asthmatic Patients
| Marker | This compound Concentration (µM) | Effect | Significance |
| MMP-9 Release | 10 | Significant Reduction | P = 0.0011 |
| TIMP-1 Release | 10 | Significant Reduction | P < 0.0001 |
| TGF-β Release | 10 | Decreased | P = 0.006 |
| Fibronectin Release | 10 | Decreased | P < 0.0001 |
| Eosinophil Apoptosis | 10 | Increased | P < 0.001 |
Experimental Protocols
Protocol 1: Evaluation of this compound on TNF-α-Induced Cytokine Release (GM-CSF, IL-5) in BEAS-2B Cells
This protocol is based on the methodology described by Boero et al. (2010).
1. Cell Culture:
- Culture BEAS-2B cells in a complete growth medium (e.g., DMEM supplemented with 10% FBS, 1% penicillin-streptomycin).
- Maintain cells in a humidified incubator at 37°C with 5% CO₂.
- Seed cells in 24-well plates and grow to 80-90% confluency.
2. Treatment:
- The day before the experiment, replace the growth medium with a serum-free medium.
- Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (e.g., DMSO) for 1 hour.
- Stimulate the cells with 10 ng/mL of recombinant human TNF-α for 24 hours.
3. Sample Collection and Analysis:
- After the incubation period, collect the cell culture supernatants and centrifuge to remove any cellular debris.
- Store the supernatants at -80°C until analysis.
- Quantify the concentration of GM-CSF and IL-5 in the supernatants using commercially available ELISA kits (e.g., from R&D Systems or Invitrogen) according to the manufacturer's instructions.
Protocol 2: Assessment of this compound-Induced Eosinophil Apoptosis using TUNEL Assay
This protocol is based on the methodology described by Gnemmi et al. (2004) for sputum cells.
1. Eosinophil Isolation:
- Isolate eosinophils from the sputum of asthmatic patients or from peripheral blood using standard methods (e.g., density gradient centrifugation followed by immunomagnetic negative selection).
2. Cell Culture and Treatment:
- Culture the isolated eosinophils in a suitable medium (e.g., RPMI-1640 with 10% FBS).
- Treat the cells with this compound (e.g., 10 µM) or vehicle control for 24 hours.
3. Apoptosis Detection (TUNEL Assay):
- Harvest the cells and wash with PBS.
- Fix the cells with a freshly prepared 1% paraformaldehyde solution in PBS for 15-30 minutes at room temperature.
- Wash the cells with PBS and then permeabilize with a solution of 0.1% Triton X-100 in 0.1% sodium citrate for 2 minutes on ice.
- Wash the cells again with PBS.
- Perform the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay using a commercially available kit according to the manufacturer's protocol. This typically involves incubating the cells with a reaction mixture containing TdT enzyme and labeled dUTPs.
- Analyze the cells by flow cytometry to quantify the percentage of apoptotic (TUNEL-positive) cells.
Protocol 3: Eosinophil Adhesion Assay to TNF-α-Stimulated Bronchial Epithelial Cells
This protocol is adapted from methodologies described in studies on eosinophil-epithelial interactions.
1. Epithelial Cell Culture and Stimulation:
- Seed BEAS-2B cells in 96-well plates and grow to confluence.
- Pre-treat the BEAS-2B cell monolayer with this compound or vehicle for 1 hour.
- Stimulate the BEAS-2B cells with 10 ng/mL TNF-α for 24 hours to induce the expression of adhesion molecules like ICAM-1.
2. Eosinophil Preparation and Adhesion:
- Isolate eosinophils as described in Protocol 2.
- Label the eosinophils with a fluorescent dye (e.g., Calcein-AM) for easy visualization and quantification.
- Wash the stimulated BEAS-2B cells to remove any residual TNF-α.
- Add the fluorescently labeled eosinophils to the BEAS-2B cell monolayer and incubate for 30-60 minutes at 37°C.
3. Quantification of Adhesion:
- Gently wash the wells to remove non-adherent eosinophils.
- Quantify the number of adherent eosinophils by measuring the fluorescence intensity in each well using a fluorescence plate reader.
- Alternatively, adherent cells can be visualized and counted using a fluorescence microscope.
Protocol 4: Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This protocol is based on standard β-hexosaminidase release assays for mast cells.
1. Mast Cell Culture:
- Culture a suitable mast cell line (e.g., HMC-1 or RBL-2H3) in the appropriate medium.
- For RBL-2H3 cells, sensitize them overnight with anti-DNP IgE.
2. Treatment and Degranulation Induction:
- Wash the cells and resuspend them in a buffered salt solution (e.g., Tyrode's buffer).
- Pre-incubate the cells with this compound or vehicle control for 1 hour.
- Induce degranulation by adding an appropriate stimulus (e.g., DNP-BSA for sensitized RBL-2H3 cells, or a calcium ionophore like A23187).
3. Measurement of β-Hexosaminidase Release:
- After a short incubation period (e.g., 30 minutes), centrifuge the cells to pellet them.
- Collect the supernatant (containing released β-hexosaminidase) and lyse the cell pellet with a detergent (e.g., Triton X-100) to measure the total cellular β-hexosaminidase.
- In a 96-well plate, mix an aliquot of the supernatant or cell lysate with a substrate solution containing p-nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG).
- Incubate at 37°C for 60-90 minutes.
- Stop the reaction by adding a stop solution (e.g., 0.4 M glycine, pH 10.7).
- Read the absorbance at 405 nm.
- Calculate the percentage of β-hexosaminidase release as: (Supernatant Absorbance / (Supernatant Absorbance + Lysate Absorbance)) x 100.
Signaling Pathways and Experimental Workflows
This compound's Anti-Inflammatory Signaling Pathway
This compound, like other glucocorticoids, exerts its anti-inflammatory effects primarily through the glucocorticoid receptor (GR). Upon binding this compound, the GR translocates to the nucleus where it can either activate the transcription of anti-inflammatory genes (transactivation) or repress the activity of pro-inflammatory transcription factors such as NF-κB and AP-1 (transrepression). The transrepression of NF-κB is a key mechanism for the inhibition of cytokine and adhesion molecule expression. This compound can also influence other signaling pathways, such as the p38 MAPK pathway, which is also implicated in the inflammatory response in asthma.
Caption: this compound's anti-inflammatory signaling pathway.
Experimental Workflow for In Vitro Co-culture Model
This workflow outlines a co-culture experiment to investigate the effect of this compound on the interaction between bronchial epithelial cells and eosinophils.
Caption: Experimental workflow for a co-culture model.
Conclusion
The in vitro cell culture models and protocols described in this document provide a robust framework for investigating the cellular and molecular mechanisms of this compound in the context of asthma. By utilizing these models, researchers can gain valuable insights into the anti-inflammatory and anti-remodeling properties of this compound, and effectively screen and characterize novel therapeutic compounds for the treatment of asthma. The provided quantitative data and signaling pathway diagrams offer a clear overview of the current understanding of this compound's action at the cellular level.
References
- 1. P38 MAPK and glucocorticoid receptor crosstalk in bronchial epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Characterization of mechanisms involved in transrepression of NF-kappa B by activated glucocorticoid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Modulation by this compound of tumor necrosis factor-alpha-induced stimulation of airway epithelial cell activities related to eosinophil inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Robust HPLC Method for the Quantification of Flunisolide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Flunisolide is a corticosteroid used for the management of asthma and allergic rhinitis.[1] Accurate and precise quantification of this compound in pharmaceutical formulations is critical for ensuring product quality and therapeutic efficacy. This application note describes a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound. The method is simple, accurate, and precise, making it suitable for routine quality control analysis.
Experimental Protocols
1. Materials and Reagents
-
This compound reference standard (USP grade)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Phosphoric acid (analytical grade)
-
Potassium phosphate monobasic (analytical grade)
-
Tetrahydrofuran (HPLC grade)
-
This compound nasal spray formulation
2. Instrumentation
A standard HPLC system equipped with a UV-Vis detector or a photodiode array (PDA) detector is suitable for this method. The analysis can be performed using a Waters Alliance 2695 or Agilent 1260 Infinity series HPLC system.[2]
3. Chromatographic Conditions
The following chromatographic conditions have been found to be effective for the separation and quantification of this compound:
| Parameter | Condition 1 | Condition 2 |
| Column | C18 (e.g., Phenomenex Luna C18, 150 x 4.6 mm, 5 µm)[3] | Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl, 150 x 4.6 mm, 3 µm)[2] |
| Mobile Phase | Isocratic: Phosphate buffer (pH 5.5): Acetonitrile: Tetrahydrofuran (73:15:12, v/v/v)[3] | Gradient |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Injection Volume | 20 µL | 50 µL |
| Column Temperature | Ambient | 30 °C |
| Detection Wavelength | 240 nm | 245 nm |
| Run Time | Approximately 10 minutes | Approximately 45 minutes |
4. Preparation of Solutions
-
Mobile Phase (Condition 1): Prepare a phosphate buffer by dissolving an appropriate amount of potassium phosphate monobasic in water and adjusting the pH to 5.5 with phosphoric acid. Mix the buffer, acetonitrile, and tetrahydrofuran in the specified ratio, filter through a 0.45 µm membrane filter, and degas.
-
Diluent: A mixture of acetonitrile and water (70:30 v/v) can be used as a diluent for preparing standard and sample solutions.
-
Standard Stock Solution (e.g., 250 µg/mL): Accurately weigh about 12.5 mg of this compound reference standard into a 50 mL volumetric flask. Add 10 mL of acetonitrile, sonicate to dissolve, and then dilute to volume with water.
-
Working Standard Solution (e.g., 50 µg/mL): Dilute the standard stock solution with the diluent to achieve the desired concentration.
-
Sample Solution (from Nasal Spray): For a nasal spray with a labeled concentration of 0.25 mg/mL, transfer 4.0 mL of the formulation into a 25 mL volumetric flask and dilute to volume with the diluent to obtain a nominal concentration of 40 µg/mL.
5. Method Validation
The analytical method should be validated according to ICH or USP guidelines to ensure its suitability for its intended purpose. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by the absence of interfering peaks at the retention time of this compound in a blank and placebo chromatogram.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A linear relationship should be established across a range of concentrations, and the correlation coefficient (R²) should be ≥ 0.995.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies, spiking a placebo with known amounts of the analyte.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the relative standard deviation (%RSD) for a series of measurements and should be ≤ 2.0%.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Data Presentation
The quantitative data obtained from the method validation should be summarized in clear and concise tables for easy interpretation and comparison.
Table 1: System Suitability Results
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 2.0 | |
| Theoretical Plates | ≥ 2000 | |
| %RSD of Peak Area (n=6) | ≤ 2.0% |
Table 2: Linearity Data
| Concentration (µg/mL) | Peak Area |
| Level 1 | |
| Level 2 | |
| Level 3 | |
| Level 4 | |
| Level 5 | |
| Correlation Coefficient (R²) | ≥ 0.995 |
Table 3: Accuracy (Recovery) Data
| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 80% | |||
| 100% | |||
| 120% |
Table 4: Precision Data
| Repeatability (Intra-day) | Intermediate Precision (Inter-day) | |
| Sample 1 | %RSD | %RSD |
| Sample 2 | %RSD | %RSD |
| Sample 3 | %RSD | %RSD |
| Sample 4 | %RSD | %RSD |
| Sample 5 | %RSD | %RSD |
| Sample 6 | %RSD | %RSD |
| Average %RSD | ≤ 2.0% | ≤ 2.0% |
Experimental Workflow
Caption: Workflow for HPLC Method Development and Validation of this compound.
References
Application Notes and Protocols for the Mass Spectrometry Analysis of Flunisolide and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flunisolide is a synthetic corticosteroid utilized for its anti-inflammatory properties, particularly in the management of allergic rhinitis and asthma.[1][2] Understanding the metabolic fate of this compound is crucial for comprehending its pharmacokinetic and pharmacodynamic profiles. This document provides detailed application notes and protocols for the analysis of this compound and its primary metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[3]
Metabolic Pathway of this compound
This compound undergoes significant first-pass metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme in the liver.[4] This metabolic process leads to the formation of several metabolites, with the most prominent being the 6β-hydroxylated metabolite. Other identified metabolites include ∆⁶-Flunisolide and a 21-carboxy metabolite. The 6β-hydroxy metabolite exhibits significantly weaker corticosteroid activity compared to the parent drug.[5]
Below is a diagram illustrating the primary metabolic pathway of this compound.
Quantitative Analysis Data
A comprehensive literature search did not yield publicly available, detailed quantitative LC-MS/MS data for this compound and its primary metabolites in a tabular format suitable for direct inclusion. One study determined the concentrations of this compound and its 6β-OH metabolite in plasma and urine using radioimmunoassay (RIA) after single 2-mg intravenous and oral doses of ¹⁴C-labeled this compound in three male subjects. However, for the purpose of this mass spectrometry-focused application note, RIA data is not directly comparable. The development of a robust LC-MS/MS method would be necessary to generate such quantitative data.
For illustrative purposes, the following table outlines the structure that should be used to present such quantitative data once obtained from a validated LC-MS/MS assay.
| Analyte | Matrix | Time Point (h) | Mean Concentration (ng/mL) ± SD |
| This compound | Plasma | 0.5 | Data not available |
| 1 | Data not available | ||
| 2 | Data not available | ||
| 4 | Data not available | ||
| 6β-Hydroxythis compound | Plasma | 1 | Data not available |
| 2 | Data not available | ||
| 4 | Data not available | ||
| 8 | Data not available | ||
| This compound | Urine | 0-24 | Data not available as total amount (ng) |
| 6β-Hydroxythis compound | Urine | 0-24 | Data not available as total amount (ng) |
Experimental Protocols
The following protocols are synthesized from established methodologies for the analysis of corticosteroids and related compounds in biological matrices. These should be optimized and validated for the specific instrumentation and laboratory conditions.
Sample Preparation: Solid-Phase Extraction (SPE) from Human Plasma
This protocol is designed for the extraction of this compound and its metabolites from human plasma prior to LC-MS/MS analysis.
Materials:
-
Human plasma samples
-
Internal Standard (IS) solution (e.g., a structurally similar corticosteroid like Triamcinolone acetonide or a stable isotope-labeled this compound)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
SPE cartridges (e.g., C18, 100 mg, 1 mL)
-
Centrifuge
-
SPE manifold
-
Evaporator (e.g., nitrogen stream)
Procedure:
-
Thaw plasma samples at room temperature.
-
To 500 µL of plasma, add 50 µL of the internal standard solution. Vortex for 10 seconds.
-
Add 1 mL of 4% phosphoric acid in water and vortex for 10 seconds.
-
Condition the SPE cartridge: Sequentially pass 1 mL of methanol followed by 1 mL of water through the cartridge. Do not allow the cartridge to dry.
-
Load the sample: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge: Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water.
-
Elute the analytes: Elute the analytes with 1 mL of methanol.
-
Dry down: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute: Reconstitute the dried residue in 100 µL of the mobile phase starting condition (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Vortex for 20 seconds.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This method provides a starting point for the chromatographic separation and mass spectrometric detection of this compound and its metabolites.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer equipped with an electrospray ionization (ESI) source
LC Parameters:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient Program:
Time (min) %B 0.0 30 1.0 30 5.0 95 6.0 95 6.1 30 | 8.0 | 30 |
MS/MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Temperature: 500°C
-
IonSpray Voltage: 5500 V
-
Curtain Gas: 30 psi
-
Collision Gas: Nitrogen
-
MRM Transitions:
Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) This compound 435.2 321.1 To be optimized 435.2 415.2 To be optimized 6β-Hydroxythis compound 451.2 To be determined To be optimized Δ⁶-Flunisolide 433.2 To be determined To be optimized | Internal Standard | Specific to IS | Specific to IS | To be optimized |
Note: The MRM transitions for the metabolites need to be determined by infusing the pure standards or by analyzing samples where these metabolites are present and performing product ion scans. Collision energies must be optimized for each transition to achieve the best sensitivity.
Experimental Workflow and Logical Relationships
The following diagram illustrates the overall workflow for the mass spectrometry analysis of this compound and its metabolites.
This application note provides a foundational guide for the mass spectrometric analysis of this compound and its metabolites. Researchers are encouraged to adapt and validate these protocols to suit their specific analytical needs and instrumentation.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound (inhalation route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 3. Application of LC–MS/MS for quantitative analysis of glucocorticoids and stimulants in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: a review of its pharmacological properties and therapeutic efficacy in rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound metabolism and dynamics of a metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
Standard experimental protocol for using Flunisolide in research
Application Notes and Protocols for Flunisolide in Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a synthetic, fluorinated corticosteroid used clinically for its potent anti-inflammatory and anti-allergic properties.[1][2] It is primarily prescribed as an inhaled therapy for the maintenance treatment of asthma and as a nasal spray for allergic rhinitis.[3][4][5] Like other glucocorticoids, this compound's therapeutic effects are mediated through its action as a glucocorticoid receptor (GR) agonist. Upon binding, the this compound-GR complex modulates the expression of a wide array of genes, leading to the suppression of inflammatory responses. These application notes provide an overview of this compound's mechanism of action, quantitative data from various studies, and detailed protocols for its use in both in vitro and in vivo research settings.
Mechanism of Action & Signaling Pathway
This compound exerts its effects by binding to the intracellular glucocorticoid receptor. The anti-inflammatory actions of corticosteroids are thought to involve the induction of phospholipase A2 inhibitory proteins, known as lipocortins. These proteins control the biosynthesis of potent inflammatory mediators like prostaglandins and leukotrienes by inhibiting the release of their common precursor, arachidonic acid. Additionally, corticosteroids suppress the immune system by reducing the function of the lymphatic system and decreasing immunoglobulin and complement concentrations.
The molecular mechanism involves two primary pathways:
-
Transactivation: The this compound-GR complex translocates to the nucleus, dimerizes, and binds to specific DNA sequences called Glucocorticoid Response Elements (GREs). This binding enhances the transcription of anti-inflammatory genes, such as those for IκBα (an inhibitor of NF-κB) and various anti-inflammatory cytokines.
-
Transrepression: The monomeric this compound-GR complex can also interact directly with pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). This interaction prevents them from binding to their respective DNA response elements, thereby repressing the expression of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from various research studies.
Table 1: Glucocorticoid Receptor Binding Affinity
| Compound | Relative Binding Affinity (RBA) | Reference Compound | Tissue Source |
|---|---|---|---|
| This compound | 190 | Dexamethasone = 100 | Human Synovial Tissue |
| This compound | > Beclomethasone Dipropionate | Dexamethasone | Rat Lung, Thymus, Liver |
Table 2: In Vitro Experimental Concentrations and Effects
| Assay / Effect Measured | Cell Type | This compound Concentration | Observed Effect |
|---|---|---|---|
| Inhibition of Cytokine Release | BEAS-2B (Human Bronchial Epithelial) | 0.1 - 10 µM | Inhibition of TNF-α induced GM-CSF and IL-5 release. |
| Inhibition of Fibroblast Activation | Human Lung Fibroblasts | 0.1 - 10 µM | Inhibition of activation markers. |
| Eosinophil Apoptosis | Sputum Eosinophils (from Asthmatics) | 10 µM | Induction of apoptosis. |
| Reduction of ECM components | Sputum Cells (from Asthmatics) | 10 µM | Reduction of MMP-9, TIMP-1, TGF-β, and fibronectin release. |
| Ciliary Beating Frequency | Human Nasal Cilia | 0.00025 - 0.25 mg/mL | Dose-dependent, irreversible decrease in ciliary beating frequency. |
Table 3: In Vivo Experimental Dosages
| Animal Model | Dosing Regimen | Study Type / Outcome |
|---|---|---|
| Silicotic Mice | 0.3–10 µ g/mouse , intranasal, daily | Inhibition of lung inflammation, fibrosis, and airway hyper-reactivity. |
| Rats (Female) | 200 µg/kg/day, oral | Impaired fertility. |
| Rats & Rabbits | 40 - 200 µg/kg/day, oral | Teratogenic and fetotoxic effects. |
| Rats | 2.5 µg/kg/day, oral (24 months) | Increased incidence of benign tumors. |
| Mice | up to 500 µg/kg/day, oral (21 months) | No carcinogenic effects observed. |
Experimental Protocols
Section 1: In Vitro Protocols
Protocol 1.1: Anti-Inflammatory Cytokine Release Assay
-
Objective: To determine the efficacy of this compound in inhibiting pro-inflammatory cytokine release from human bronchial epithelial cells.
-
Materials:
-
BEAS-2B cells (or other relevant lung epithelial cell line, e.g., A549).
-
Cell culture medium (e.g., DMEM/F-12) with appropriate supplements (FBS, penicillin-streptomycin).
-
This compound powder.
-
DMSO (for stock solution).
-
Recombinant human TNF-α (Tumor Necrosis Factor-alpha).
-
Phosphate-Buffered Saline (PBS).
-
ELISA kits for human GM-CSF and IL-5.
-
96-well cell culture plates.
-
-
Methodology:
-
Cell Seeding: Seed BEAS-2B cells into 96-well plates at a density of 2 x 10⁴ cells/well and allow them to adhere overnight.
-
This compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 10 µM. Remember to prepare a vehicle control (medium with the highest concentration of DMSO used).
-
Treatment: Gently aspirate the old medium from the cells. Add the this compound dilutions (or vehicle control) to the respective wells and pre-incubate for 1 hour.
-
Stimulation: Following pre-incubation, add TNF-α to all wells (except for the unstimulated control) to a final concentration of 10 ng/mL to induce inflammation.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified, 5% CO₂ incubator.
-
Supernatant Collection: After incubation, centrifuge the plates at 300 x g for 5 minutes to pellet any detached cells. Carefully collect the supernatant for analysis.
-
ELISA: Measure the concentration of GM-CSF and IL-5 in the supernatants using commercial ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Normalize the cytokine concentrations to the vehicle-treated, TNF-α stimulated control. Plot a dose-response curve and calculate the IC₅₀ value.
-
Section 2: In Vivo Protocols
Protocol 2.1: Murine Model of Allergic Airway Inflammation
-
Objective: To evaluate the efficacy of intranasally administered this compound in a mouse model of ovalbumin (OVA)-induced allergic asthma.
-
Materials:
-
BALB/c mice (female, 6-8 weeks old).
-
Ovalbumin (OVA), Grade V.
-
Aluminum hydroxide (Alum) adjuvant.
-
Sterile saline.
-
This compound for intranasal administration.
-
Vehicle for this compound (e.g., saline).
-
-
Methodology:
-
Sensitization: On days 0 and 14, sensitize mice by intraperitoneal (i.p.) injection of 20 µg OVA emulsified in 2 mg of alum in a total volume of 200 µL saline.
-
Airway Challenge: From days 21 to 27, challenge the mice by exposing them to an aerosol of 1% OVA in saline for 30 minutes daily.
-
Grouping and Treatment: Randomize mice into treatment groups (e.g., Vehicle Control, this compound 1 µ g/mouse , this compound 5 µ g/mouse ). Beginning on day 21, one hour prior to each OVA challenge, lightly anesthetize the mice and administer this compound or vehicle intranasally in a small volume (e.g., 20-30 µL).
-
Endpoint Analysis (Day 28):
-
Airway Hyperreactivity (AHR): Measure AHR in response to increasing concentrations of inhaled methacholine using a whole-body plethysmograph.
-
Bronchoalveolar Lavage (BAL): Euthanize mice and perform a bronchoalveolar lavage with ice-cold PBS. Determine the total and differential cell counts (macrophages, eosinophils, neutrophils, lymphocytes) in the BAL fluid (BALF).
-
Histology: Perfuse and fix the lungs in 10% neutral buffered formalin. Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammation and Periodic acid-Schiff (PAS) to assess mucus production.
-
Cytokine Analysis: Measure levels of Th2 cytokines (e.g., IL-4, IL-5, IL-13) in the BALF supernatant by ELISA.
-
-
Safety and Handling
This compound is a potent corticosteroid and should be handled with care.
-
Personal Protective Equipment (PPE): When handling this compound powder, wear gloves, a lab coat, and respiratory protection (e.g., a dust mask or respirator) to avoid inhalation and skin contact.
-
Solubility: this compound is practically insoluble in water, soluble in acetone, sparingly soluble in chloroform, and slightly soluble in methanol. For in vitro experiments, it is typically dissolved in DMSO to create a concentrated stock solution. For in vivo formulations, specific protocols involving solvents like PEG300 and Tween-80 may be required for solubilization.
-
Storage: Store this compound powder in a tightly sealed container at room temperature, protected from light.
References
- 1. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. mims.com [mims.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound: Detailed Review of its Transformative R&D Success, Mechanism of Action, and Drug Target [synapse.patsnap.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Studying Flunisolide's Effect on Lung Inflammation Using Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Introduction to Flunisolide
This compound is a synthetic corticosteroid with potent anti-inflammatory properties.[1][2] It is primarily used as a prophylactic therapy for asthma and to treat allergic rhinitis.[3][4][5] The principal mechanism of action for this compound, like other corticosteroids, is the activation of glucocorticoid receptors (GR). This activation leads to the modulation of gene expression, ultimately suppressing inflammation. This compound's anti-inflammatory effects are thought to involve the synthesis of lipocortins, which are inhibitory proteins of phospholipase A2. By inhibiting phospholipase A2, this compound controls the biosynthesis of potent inflammatory mediators such as prostaglandins and leukotrienes. This mechanism makes it an effective agent for reducing the inflammatory cascade in chronic respiratory diseases.
Mouse Models of Lung Inflammation
To study the efficacy of this compound, robust and reproducible mouse models that mimic the characteristics of human lung inflammation are essential. Two commonly used models are the Ovalbumin (OVA)-induced allergic asthma model and the Lipopolysaccharide (LPS)-induced acute lung injury model.
-
Ovalbumin (OVA)-Induced Allergic Asthma Model: This is a widely used model that mimics the key features of human allergic asthma, including airway hyperresponsiveness (AHR), eosinophilic inflammation, and increased IgE levels. Mice are first sensitized to OVA, an allergen, and then subsequently challenged with OVA to induce an allergic inflammatory response in the lungs.
-
Lipopolysaccharide (LPS)-Induced Acute Lung Injury (ALI) Model: This model is used to study acute inflammation in the lungs. LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation. Intratracheal or intranasal administration of LPS to mice leads to a rapid influx of neutrophils into the lungs, the production of pro-inflammatory cytokines, and disruption of the alveolar-capillary barrier, all of which are characteristic of ALI.
Experimental Protocols
Protocol for OVA-Induced Allergic Asthma Mouse Model
This protocol is adapted from established methods and describes the induction of allergic airway inflammation in BALB/c mice.
Materials:
-
Ovalbumin (OVA)
-
Aluminum hydroxide (Alum)
-
Sterile saline (0.9% NaCl)
-
Anesthetic solution (e.g., Ketamine/Xylazine mixture)
-
This compound solution for administration
-
Phosphate-buffered saline (PBS)
Procedure:
-
Sensitization:
-
On days 0 and 7, sensitize 8-10 week old male BALB/c mice by intraperitoneal (i.p.) injection of 50 µg of OVA emulsified in 2 mg of alum in a total volume of 200 µL sterile saline.
-
A control group should be sensitized with alum in saline only.
-
-
This compound Treatment (Prophylactic):
-
Starting from day 13, and daily until the end of the experiment, administer this compound (e.g., 10 µ g/mouse ) or vehicle (e.g., saline) intranasally to anesthetized mice.
-
-
Airway Challenge:
-
On days 14, 16, and 18, challenge the mice by intranasal administration of 50 µg of OVA in 50 µL of saline under light anesthesia. Control mice are challenged with saline.
-
-
Assessment of Lung Inflammation:
-
On day 21 (72 hours after the last challenge), euthanize the mice and perform the following assessments.
-
Protocol for LPS-Induced Acute Lung Injury Model
This protocol describes the induction of acute lung injury in C57BL/6 mice.
Materials:
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile phosphate-buffered saline (PBS)
-
Anesthetic solution
-
This compound solution for administration
Procedure:
-
Induction of Lung Injury:
-
Anesthetize 8-12 week old C57BL/6 mice.
-
Induce acute lung injury by intranasal or intratracheal instillation of LPS (e.g., 0.5 mg/kg) in a volume of 50 µL of sterile PBS.
-
A control group should receive an equal volume of PBS.
-
-
This compound Treatment (Therapeutic):
-
At a predetermined time point after LPS administration (e.g., 2 hours), administer this compound (e.g., 10 µ g/mouse ) or vehicle intranasally.
-
-
Assessment of Lung Inflammation:
-
At 24 or 48 hours post-LPS instillation, euthanize the mice for assessment.
-
Bronchoalveolar Lavage (BAL) Fluid Analysis
Procedure:
-
Expose the trachea and make a small incision.
-
Insert a cannula into the trachea and secure it.
-
Instill and aspirate 0.5 mL of ice-cold PBS three times.
-
Pool the recovered fluid (BAL fluid).
-
Centrifuge the BAL fluid to pellet the cells.
-
Resuspend the cell pellet and determine the total cell count using a hemocytometer.
-
Prepare cytospin slides and stain with Diff-Quik for differential cell counts (macrophages, neutrophils, eosinophils, lymphocytes).
-
Store the supernatant at -80°C for cytokine analysis.
Cytokine Analysis
Procedure:
-
Measure the levels of key inflammatory cytokines in the BAL fluid supernatant using commercially available ELISA kits.
-
For the OVA model , relevant cytokines include IL-4, IL-5, and IL-13.
-
For the LPS model , relevant cytokines include TNF-α, IL-1β, and IL-6.
Lung Histology
Procedure:
-
After BAL, perfuse the lungs with PBS.
-
Inflate and fix the lungs with 10% neutral buffered formalin.
-
Embed the fixed lungs in paraffin, section them, and stain with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and lung injury.
Data Presentation
Quantitative data should be summarized in tables for clear comparison between experimental groups.
Table 1: Effect of this compound on Inflammatory Cell Infiltration in BAL Fluid in an OVA-Induced Asthma Model
| Treatment Group | Total Cells (x10⁵) | Macrophages (x10⁵) | Eosinophils (x10⁵) | Neutrophils (x10⁵) | Lymphocytes (x10⁵) |
| Saline Control | 1.2 ± 0.3 | 1.1 ± 0.2 | 0.01 ± 0.01 | 0.05 ± 0.02 | 0.04 ± 0.01 |
| OVA + Vehicle | 8.5 ± 1.2 | 2.5 ± 0.5 | 4.8 ± 0.9 | 0.5 ± 0.1 | 0.7 ± 0.2 |
| OVA + this compound | 3.1 ± 0.6# | 2.0 ± 0.4 | 0.5 ± 0.2# | 0.2 ± 0.1 | 0.4 ± 0.1# |
| p < 0.05 compared to Saline Control; #p < 0.05 compared to OVA + Vehicle. Data are presented as mean ± SEM. |
Table 2: Effect of this compound on Pro-inflammatory Cytokines in BAL Fluid in an LPS-Induced ALI Model
| Treatment Group | TNF-α (pg/mL) | IL-1β (pg/mL) | IL-6 (pg/mL) |
| PBS Control | 50 ± 15 | 25 ± 8 | 80 ± 20 |
| LPS + Vehicle | 1200 ± 250 | 800 ± 150 | 2500 ± 400 |
| LPS + this compound | 450 ± 100# | 300 ± 70# | 900 ± 180# |
| p < 0.05 compared to PBS Control; #p < 0.05 compared to LPS + Vehicle. Data are presented as mean ± SEM. |
Visualizations: Pathways and Workflows
Signaling Pathway of this compound
Caption: Mechanism of action of this compound via the Glucocorticoid Receptor.
Experimental Workflow for OVA-Induced Asthma Model
Caption: Experimental timeline for the OVA-induced allergic asthma model.
Logical Flow for Data Analysis
Caption: Logical workflow for sample processing and data analysis.
References
- 1. This compound [glowm.com]
- 2. This compound | C24H31FO6 | CID 82153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 4. go.drugbank.com [go.drugbank.com]
- 5. This compound (inhalation route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
Application Notes and Protocols for the Use of Flunisolide in Ex Vivo Human Nasal Tissue Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flunisolide, a synthetic corticosteroid, is widely utilized for its anti-inflammatory properties in the treatment of allergic rhinitis.[1][2] Its primary mechanism of action involves the activation of glucocorticoid receptors, leading to the modulation of gene expression and the suppression of inflammatory responses.[1][3] Ex vivo human nasal tissue models provide a valuable platform for investigating the direct effects of therapeutic agents like this compound on the nasal mucosa, bridging the gap between in vitro cell culture and in vivo clinical studies. These models maintain the complex cellular architecture and physiological responses of the nasal epithelium, offering a more clinically relevant environment for preclinical drug evaluation.
This document provides detailed application notes and protocols for the use of this compound in ex vivo human nasal tissue models, based on established methodologies for similar corticosteroids and available data on this compound's effects on respiratory epithelial cells.
Mechanism of Action of this compound
This compound exerts its anti-inflammatory effects by acting as a glucocorticoid receptor (GR) agonist.[1] Upon binding to the GR, it initiates a cascade of cellular events that ultimately suppress inflammation. This is thought to involve the inhibition of phospholipase A2 through lipocortins, which in turn controls the biosynthesis of potent inflammatory mediators such as prostaglandins and leukotrienes. Furthermore, corticosteroids like this compound are known to decrease the function of the lymphatic system, reduce immunoglobulin and complement concentrations, and interfere with antigen-antibody binding.
Data Presentation: Quantitative Effects of this compound on Inflammatory Markers
While direct quantitative data for this compound in ex vivo human nasal tissue is limited in the available literature, studies on human bronchial epithelial cell lines provide valuable insights into its potential efficacy. The following table summarizes the inhibitory effects of this compound on key inflammatory mediators induced by Tumor Necrosis Factor-alpha (TNF-α).
| Inflammatory Marker | Cell Line | This compound Concentration (µM) | Percent Inhibition (%) |
| ICAM-1 Expression | BEAS-2B | 10 | 30 |
| GM-CSF Release | BEAS-2B | 10 | 60 |
| IL-5 Release | BEAS-2B | 10 | 70 |
| Data adapted from a study on a normal human bronchial epithelial cell line (BEAS-2B) stimulated with TNF-α. |
Experimental Protocols
The following protocols are adapted from established methods for the culture and treatment of ex vivo human nasal tissue and in vitro studies with this compound.
Ex Vivo Human Nasal Tissue Culture
This protocol describes the preparation and culture of human nasal tissue explants.
Materials:
-
Fresh human nasal tissue (e.g., from nasal polyp surgery)
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Sterile phosphate-buffered saline (PBS)
-
Biopsy punch (4-5 mm)
-
Sterile dissection tools
-
24-well culture plates
Procedure:
-
Obtain fresh human nasal tissue in sterile transport medium on ice.
-
In a sterile biosafety cabinet, wash the tissue multiple times with sterile PBS containing antibiotics.
-
Remove any blood clots and connective tissue from the mucosal layer.
-
Use a biopsy punch to create uniform explants of the nasal mucosa.
-
Place one explant into each well of a 24-well culture plate with the epithelial side facing up.
-
Add culture medium (e.g., RPMI 1640 with 10% FBS and 1% Penicillin-Streptomycin) to each well, ensuring the tissue is at the air-liquid interface.
-
Incubate the plates at 37°C in a humidified atmosphere with 5% CO2.
This compound Treatment of Nasal Tissue Explants
This protocol outlines the application of this compound to the cultured nasal tissue.
Materials:
-
Cultured nasal tissue explants (from Protocol 1)
-
This compound solution (prepare fresh dilutions in culture medium)
-
Pro-inflammatory stimulus (e.g., TNF-α, lipopolysaccharide (LPS), or allergen extract)
-
Culture medium
Procedure:
-
After an initial culture period to stabilize the tissue (e.g., 24 hours), replace the medium with fresh culture medium.
-
Pre-treatment: To assess the prophylactic effect of this compound, add this compound solutions at various concentrations (e.g., 0.1 µM to 10 µM) to the culture wells for a specified pre-incubation period (e.g., 1-2 hours).
-
Inflammatory Challenge: After pre-treatment, add the pro-inflammatory stimulus to the culture medium and incubate for a designated time (e.g., 24 hours).
-
Post-treatment: To evaluate the therapeutic effect, first introduce the inflammatory stimulus for a set period, then add the this compound solutions and incubate further.
-
Include appropriate controls: untreated tissue, tissue with stimulus only, and tissue with this compound only.
-
Following the incubation period, collect the culture supernatants for cytokine analysis and process the tissue for histological or molecular analysis.
Analysis of Inflammatory Markers
This protocol describes the measurement of inflammatory mediators in the culture supernatants.
Materials:
-
Collected culture supernatants
-
Enzyme-Linked Immunosorbent Assay (ELISA) kits for specific cytokines (e.g., IL-6, IL-8, GM-CSF)
-
Microplate reader
Procedure:
-
Centrifuge the collected supernatants to remove any cellular debris.
-
Perform ELISAs for the target cytokines according to the manufacturer's instructions.
-
Measure the absorbance using a microplate reader.
-
Calculate the concentration of each cytokine based on a standard curve.
-
Analyze the data to determine the percentage inhibition of cytokine release by this compound compared to the stimulated control.
Visualizations
Signaling Pathway of this compound Action
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Flunisolide Precipitation in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of flunisolide precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cell culture experiments?
This compound is a synthetic corticosteroid with potent anti-inflammatory and immunosuppressive properties.[1] In cell culture, it is often used to study inflammatory pathways, immune responses, and the effects of glucocorticoids on various cell types. Its principal mechanism of action is through the activation of glucocorticoid receptors.[1]
Q2: What are the solubility properties of this compound?
This compound is a crystalline powder that is practically insoluble in water. Its aqueous solubility is reported to be approximately 140 µg/mL at 37°C.[2] It is, however, soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and acetone.
Q3: Why is my this compound precipitating when I add it to my cell culture medium?
Precipitation of this compound upon addition to aqueous cell culture media is a common issue, primarily due to its low water solubility. This phenomenon, often referred to as "crashing out," typically occurs for one or more of the following reasons:
-
High Final Concentration: The final concentration of this compound in the cell culture medium exceeds its solubility limit in that specific medium.
-
Rapid Dilution: Adding a concentrated stock solution of this compound (typically in an organic solvent like DMSO) directly into a large volume of aqueous media can cause a rapid solvent exchange, leading to precipitation.
-
Low Temperature: Cell culture media is often stored refrigerated. Adding this compound to cold media can decrease its solubility.
-
High Concentration of Organic Solvent: While a small amount of an organic solvent like DMSO is necessary to dissolve this compound, high final concentrations in the media can be toxic to cells and may not prevent precipitation upon significant dilution.
-
Interaction with Media Components: Components of the cell culture medium, such as salts, proteins (from serum), and other supplements, can interact with this compound and reduce its solubility.
-
pH of the Medium: The pH of the cell culture medium can influence the solubility of this compound. A nasal solution of this compound is buffered to a pH of 5.1-5.4.
Q4: What is the recommended final concentration of DMSO in cell culture?
To minimize solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.1% and almost always below 0.5%. It is crucial to include a vehicle control (media with the same final concentration of DMSO without the drug) in your experiments.
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Addition to Media
Symptoms: A precipitate (cloudiness or visible particles) forms immediately after adding the this compound stock solution to the cell culture medium.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for immediate this compound precipitation.
Issue 2: Delayed Precipitation in the Incubator
Symptoms: The this compound-containing medium is initially clear, but a precipitate forms after several hours or days of incubation at 37°C.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Compound Instability | This compound may degrade over time in the cell culture medium at 37°C, and the degradation products may be less soluble. | Perform a stability study of this compound in your specific cell culture medium. If it is unstable, consider replenishing the medium with freshly prepared this compound at regular intervals. |
| Media Evaporation | In long-term experiments, evaporation of water from the culture medium can increase the concentration of all components, including this compound, potentially exceeding its solubility limit. | Ensure proper humidification in the incubator. Use culture plates with low-evaporation lids or seal the plates with a gas-permeable membrane. |
| Interaction with Cellular Metabolites | Cells can release metabolites into the medium that may interact with this compound, leading to the formation of an insoluble complex. | This is more difficult to control. If suspected, you may need to change the medium more frequently. |
| pH Shift | Cellular metabolism can cause a shift in the pH of the culture medium over time, which could affect the solubility of this compound. | Ensure your medium is well-buffered and monitor the pH of your cultures, especially for long-term experiments. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol describes a method for preparing this compound solutions to minimize the risk of precipitation.
Materials:
-
This compound powder
-
100% Dimethyl sulfoxide (DMSO), sterile
-
Complete cell culture medium (e.g., DMEM, RPMI-1640), pre-warmed to 37°C
-
Sterile microcentrifuge tubes or vials
Methodology:
-
Prepare a High-Concentration Stock Solution:
-
In a sterile environment (e.g., a biological safety cabinet), weigh out the desired amount of this compound powder.
-
Dissolve the this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). Ensure complete dissolution by vortexing. If necessary, brief sonication in a water bath can be used.
-
-
Prepare an Intermediate Dilution (Optional but Recommended):
-
Perform a serial dilution of the high-concentration stock solution in 100% DMSO to create a lower-concentration intermediate stock (e.g., 1 mM). This can help to reduce the amount of DMSO added to the final culture.
-
-
Prepare the Final Working Solution:
-
Pre-warm the complete cell culture medium to 37°C.
-
To prepare the final working solution, add a small volume of the intermediate (or high-concentration) this compound stock solution to the pre-warmed medium. It is critical to add the stock solution to the medium and not the other way around.
-
Add the stock solution dropwise while gently swirling or vortexing the medium to ensure rapid and even dispersion.
-
-
Final Check:
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
-
Protocol 2: Determining the Maximum Soluble Concentration of this compound in Your Cell Culture System
This protocol provides a method to empirically determine the kinetic solubility of this compound in your specific cell culture medium.
Materials:
-
This compound
-
100% DMSO
-
Your complete cell culture medium, pre-warmed to 37°C
-
Sterile 96-well clear-bottom microplate
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 600-650 nm (for turbidity) or a light microscope
Methodology:
-
Prepare a this compound Dilution Series in DMSO:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
In a 96-well plate (the "DMSO plate"), perform a 2-fold serial dilution of the 10 mM stock solution in 100% DMSO to generate a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, etc.).
-
-
Prepare the Assay Plate:
-
In a new 96-well clear-bottom plate (the "assay plate"), add 198 µL of your pre-warmed complete cell culture medium to each well.
-
-
Add this compound Dilutions to the Assay Plate:
-
Using a multichannel pipette, carefully transfer 2 µL from each well of the DMSO plate to the corresponding well of the assay plate. This will result in a 1:100 dilution and a final DMSO concentration of 1%.
-
Include a vehicle control (198 µL of medium + 2 µL of 100% DMSO).
-
-
Incubate and Observe:
-
Cover the assay plate and incubate at 37°C for a duration that is relevant to your experiment (e.g., 2 hours, 24 hours).
-
-
Assess for Precipitation:
-
Visual Inspection: Carefully examine each well under a light microscope for the presence of any precipitate (crystals, amorphous particles, or cloudiness).
-
Instrumental Analysis: Measure the absorbance of each well at a wavelength between 600 nm and 650 nm. An increase in absorbance compared to the vehicle control indicates the formation of a precipitate.
-
-
Determine the Maximum Soluble Concentration:
-
The highest concentration of this compound that does not show any visible precipitate or a significant increase in absorbance is considered the maximum soluble concentration under your specific experimental conditions.
-
This compound Signaling Pathway
This compound, as a glucocorticoid, exerts its effects by binding to the glucocorticoid receptor (GR). The activated GR complex then translocates to the nucleus, where it can modulate gene expression. One of the key anti-inflammatory mechanisms of glucocorticoids is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a critical transcription factor for pro-inflammatory genes.
Caption: this compound's mechanism of action via the glucocorticoid receptor.
References
Strategies to enhance Flunisolide solubility for in vitro assays
Answering the user's request.## Technical Support Center: Flunisolide Solubility
This guide provides researchers, scientists, and drug development professionals with strategies to enhance the solubility of this compound for in vitro assays. It includes frequently asked questions, troubleshooting advice, detailed experimental protocols, and key data summaries to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro assays?
This compound is a synthetic corticosteroid with anti-inflammatory and anti-allergic properties.[1] It functions as a glucocorticoid receptor agonist.[1][2] Like many corticosteroids, this compound is a lipophilic molecule and is classified as practically insoluble in water.[3] This poor aqueous solubility can lead to challenges in preparing homogenous solutions for in vitro assays, potentially causing drug precipitation, inaccurate dosing, and low or inconsistent experimental results.
Q2: What are the recommended solvents for preparing this compound stock solutions?
This compound is soluble in several organic solvents. For biological assays, Dimethyl sulfoxide (DMSO) and Ethanol are commonly used to prepare concentrated stock solutions. These stock solutions are then diluted to the final working concentration in the aqueous cell culture medium or assay buffer.
Q3: How do I prepare a reliable stock solution of this compound?
The most common method is to dissolve this compound powder in 100% DMSO to create a high-concentration stock (e.g., 10-30 mg/mL).[4] It is critical to ensure the compound is fully dissolved. The stock solution should be stored in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
Q4: My this compound precipitates when I add it to my cell culture medium. What should I do?
Precipitation occurs when the concentration of this compound in the final aqueous solution exceeds its solubility limit. This is a common issue when diluting a concentrated organic stock solution. To resolve this:
-
Reduce Final Concentration: The most straightforward solution is to work with a lower final concentration of this compound in your assay.
-
Check Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your culture medium is very low (typically ≤0.5%, and ideally ≤0.1%) to avoid solvent-induced cell toxicity.
-
Use an Intermediate Dilution Step: Instead of a single large dilution, perform serial dilutions. For example, first dilute the DMSO stock into a small volume of PBS or serum-free media, vortex gently, and then add this intermediate dilution to your final culture volume.
-
Incorporate a Surfactant: If compatible with your assay, a low concentration of a non-ionic surfactant like Tween-80 can help maintain solubility.
Q5: Are there advanced methods to improve the aqueous solubility of this compound?
Yes, several formulation techniques can enhance the solubility of poorly soluble drugs like this compound for more complex applications:
-
Co-solvents: Using a mixture of solvents (e.g., PEG300, Ethanol, water) can create a more amenable vehicle for dilution.
-
Solid Dispersions: The drug can be dispersed within a hydrophilic carrier (e.g., PEG 6000, dextrin) to improve its dissolution rate upon contact with an aqueous medium.
-
Nanoemulsions: Formulating this compound into nanoemulsions can significantly improve its solubility and performance in aqueous environments.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₄H₃₁FO₆ | |
| Molecular Weight | 434.5 g/mol | |
| Appearance | White to creamy white crystalline powder | |
| Melting Point | ~245°C | |
| Water Solubility (37°C) | 140 µg/mL |
Table 2: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| DMSO (Dimethyl sulfoxide) | 30 mg/mL | |
| DMF (Dimethylformamide) | 30 mg/mL | |
| Ethanol | 30 mg/mL | |
| Acetone | Soluble | |
| Chloroform | Sparingly Soluble | |
| Methanol | Slightly Soluble | |
| Water | Practically Insoluble | |
| Ethanol:PBS (pH 7.2) (1:2) | 0.2 mg/mL |
Troubleshooting Guide
| Issue Encountered | Potential Cause(s) | Recommended Solution(s) |
| Precipitate forms in the final working solution or during incubation. | The aqueous solubility limit of this compound has been exceeded. The organic solvent concentration is too high, causing the compound to crash out. | Lower the final working concentration of this compound. Use an intermediate dilution step. Ensure the final DMSO/Ethanol concentration is below 0.5%. |
| Inconsistent or non-reproducible assay results. | Incomplete dissolution of the initial stock solution. Precipitation of the drug in the assay plate wells. Degradation of this compound due to improper storage. | Ensure the stock solution is clear with no visible particles; sonicate briefly if needed. Prepare working solutions fresh for each experiment from a frozen stock aliquot. Visually inspect plates for precipitation before and after incubation. |
| High levels of cell death or stress observed, even in control wells. | The concentration of the organic solvent (e.g., DMSO) is toxic to the cells. | Prepare a "vehicle control" containing only the cell culture medium plus the same final concentration of the solvent used in the experimental wells. If toxicity is observed, reduce the final solvent concentration in all wells. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 434.5 g/mol )
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance and vortex mixer
Procedure:
-
Preparation: Allow the vial of this compound powder to equilibrate to room temperature for 15-20 minutes before opening to prevent moisture condensation.
-
Weighing: Carefully weigh out 4.35 mg of this compound powder and transfer it to a sterile vial.
-
Dissolving: Add 1.0 mL of anhydrous DMSO to the vial. This will yield a 10 mM stock solution.
-
Ensuring Dissolution: Cap the vial tightly and vortex for 1-2 minutes until the powder is completely dissolved. Visually inspect the solution against a light source to ensure there are no visible particles. If needed, brief sonication in a room temperature water bath can aid dissolution.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, dispense the stock solution into smaller, single-use aliquots (e.g., 10-20 µL) in sterile, amber, or foil-wrapped microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).
Protocol 2: Preparation of a Working Solution for Cell-Based Assays
Objective: To prepare a 10 µM final concentration of this compound in a cell culture well containing 1 mL of medium, ensuring the final DMSO concentration is 0.1%.
Procedure:
-
Thaw Stock: Thaw one aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare Intermediate Dilution: Perform a 1:100 intermediate dilution. Add 2 µL of the 10 mM stock solution to 198 µL of sterile serum-free culture medium or PBS. Vortex gently to mix. This creates a 100 µM solution.
-
Prepare Final Working Solution: Add 100 µL of the 100 µM intermediate solution to a well already containing 900 µL of cell culture medium. This brings the total volume to 1 mL and the final this compound concentration to 10 µM.
-
Vehicle Control: To create a matched vehicle control, repeat the steps above using only DMSO (without this compound). Add 2 µL of pure DMSO to 198 µL of medium, then add 100 µL of this mixture to a control well containing 900 µL of medium.
Visualizations
Caption: Experimental workflow for preparing this compound stock and working solutions.
References
Addressing Flunisolide degradation under experimental conditions
Welcome to the technical support center for flunisolide. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the degradation of this compound under experimental conditions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your work.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing unexpected degradation of my this compound sample during my experiment. What are the common causes?
A1: Unexpected degradation of this compound can be attributed to several factors. This compound, like other corticosteroids, is susceptible to degradation under certain conditions. The most common causes include:
-
pH Instability: this compound is known to degrade in both acidic and basic conditions. Exposure to strong acids or bases, even for a short period, can lead to significant degradation.[1]
-
Oxidation: The presence of oxidizing agents can cause degradation. This can be a particular issue if your formulation contains excipients that may generate peroxides over time.[1]
-
Photodegradation: Exposure to light, particularly UV light, can induce degradation.[1] It is crucial to protect this compound solutions and solid materials from light.
-
Thermal Stress: High temperatures can accelerate the degradation process.[1] Ensure that samples are stored at the recommended temperature and avoid excessive heat during experimental procedures.[2]
Q2: What are the primary degradation products of this compound I should be looking for?
A2: Under forced degradation conditions, several key degradants have been identified. The primary degradation products include:
-
Desonide and this compound 11-keto: These are formed under various stress conditions, including acidic, basic, oxidative, and photolytic stress.
-
This compound 17-beta acid: This degradant is commonly observed under basic, oxidative, and photolytic conditions.
-
An unknown major degradation impurity with a relative retention time (RRT) of 0.45 has been reported under basic conditions.
In metabolic studies, other related substances are formed, such as the 6-beta-OH metabolite.
Q3: How can I prevent or minimize the degradation of this compound in my experimental solutions?
A3: To minimize this compound degradation, consider the following preventative measures:
-
pH Control: Maintain the pH of your solutions within a stable range, as specified in formulation guidelines (typically around pH 5.1-5.4 for nasal solutions). Use appropriate buffer systems.
-
Light Protection: Work with this compound solutions in a light-protected environment (e.g., using amber glassware or covering containers with aluminum foil).
-
Temperature Control: Store stock solutions and samples at controlled room temperature (15°C to 25°C or 59°F to 77°F) or as recommended, and avoid exposure to high temperatures.
-
Use of Antioxidants: In formulations, antioxidants like butylated hydroxyanisole (BHA) may be included to prevent oxidative degradation.
-
Inert Atmosphere: For highly sensitive experiments, consider working under an inert atmosphere (e.g., nitrogen) to minimize oxidation.
Q4: My analytical method is not separating this compound from its degradants effectively. What can I do?
A4: If you are experiencing co-elution of this compound and its degradation products, you may need to optimize your analytical method. A stability-indicating method is crucial for accurate quantification. Consider the following adjustments to your RP-HPLC method:
-
Mobile Phase Composition: Adjust the ratio of the organic solvent (e.g., acetonitrile) to the aqueous buffer. A gradient elution may provide better separation than an isocratic one.
-
pH of the Mobile Phase: Modify the pH of the aqueous component of your mobile phase to alter the ionization state of this compound and its degradants, which can significantly impact retention times.
-
Column Chemistry: If modifying the mobile phase is insufficient, consider using a different column with an alternative stationary phase (e.g., a different C18 column or a phenyl-hexyl column).
-
Flow Rate and Temperature: Optimizing the flow rate and column temperature can also improve peak resolution.
Quantitative Data Summary
The following tables summarize the results from a forced degradation study of this compound, providing insights into its stability under various stress conditions.
Table 1: Summary of this compound Forced Degradation Studies
| Stress Condition | Reagents and Duration | Total Impurities (%) | Major Degradant(s) and their Percentage |
| Acidic | 0.1 N HCl; 3 days | 1.49 | Desonide, this compound 11-keto |
| Basic | 0.1 N NaOH; 3 days | 3.84 | Unknown (RRT 0.45), this compound 17-beta acid, Desonide, this compound 11-keto |
| Oxidative | 3% H₂O₂; 3 days | Not Specified | This compound 17-beta acid, Desonide, this compound 11-keto |
| Photolytic | Light exposure | Not Specified | This compound 17-beta acid, Desonide, this compound 11-keto |
| Thermal | Heat | Not Specified | Desonide, this compound 11-keto |
| Humidity | Humidity | Not Specified | Desonide, this compound 11-keto |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study on a this compound drug substance. The goal of such a study is to generate potential degradation products and establish the degradation pathways.
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of a specific concentration (e.g., 250 µg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N HCl. Keep the solution for a specified period (e.g., 3 days) at room temperature.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N NaOH. Keep the solution for a specified period (e.g., 3 days) at room temperature.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep the solution for a specified period (e.g., 3 days) at room temperature.
-
Thermal Degradation: Place a sample of the solid this compound or a solution in an oven at a high temperature (e.g., 80°C) for a specified period.
-
Photolytic Degradation: Expose a solution of this compound to a light source (e.g., UV lamp) for a specified duration. A control sample should be wrapped in aluminum foil to protect it from light.
3. Sample Analysis:
-
After the specified stress period, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the stressed samples and an unstressed control sample by a validated stability-indicating RP-HPLC method.
-
Use a photodiode array (PDA) detector to check for peak purity and to obtain UV spectra of the parent drug and any degradation products.
Visualizations
This compound Degradation Pathways
The following diagram illustrates the known degradation pathways of this compound under various stress conditions.
Caption: this compound degradation under different stress conditions.
Experimental Workflow for a Forced Degradation Study
This diagram outlines the typical workflow for conducting a forced degradation study of a pharmaceutical compound like this compound.
Caption: Workflow for a forced degradation study of this compound.
References
Validation & Comparative
Validating the Efficacy of Flunisolide in Preclinical Asthma Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the preclinical validation of flunisolide for the treatment of asthma. Due to the limited availability of direct head-to-head preclinical studies involving this compound against other inhaled corticosteroids (ICS), this document establishes a comparative framework using data from commonly studied ICS like budesonide, fluticasone, and ciclesonide. This approach allows for an objective assessment of the expected efficacy of this compound based on its known mechanism of action and the performance of other drugs in its class in established preclinical asthma models.
Glucocorticoid Receptor Signaling in Asthma
Inhaled corticosteroids, including this compound, exert their anti-inflammatory effects primarily by acting as agonists for the glucocorticoid receptor (GR).[1][2] This interaction leads to the modulation of gene expression, ultimately suppressing the production of pro-inflammatory proteins and increasing the synthesis of anti-inflammatory molecules. The binding of this compound to the GR initiates a cascade of cellular events that reduce airway inflammation, a key characteristic of asthma.[1][2]
Caption: Glucocorticoid Receptor Signaling Pathway in Asthma.
Comparative Efficacy in Preclinical Models
Preclinical evaluation of anti-asthma therapies typically relies on animal models that mimic key features of human asthma, such as airway hyperresponsiveness (AHR), inflammation, and airway remodeling. Commonly used models include ovalbumin (OVA) or house dust mite (HDM) extract sensitization and challenge in rodents.[3] Efficacy is assessed by measuring changes in these hallmark features.
While direct comparative preclinical data for this compound is sparse, studies on other inhaled corticosteroids provide a benchmark for expected performance.
| Inhaled Corticosteroid | Animal Model | Key Efficacy Endpoints | Reference |
| Budesonide | Murine OVA model | Ameliorated allergic airway inflammation, reduced vascularity, and decreased expression of HIF-1α and VEGF. | |
| Murine OVA model | Reduced airway hyper-reactivity, leukocyte infiltration, peribronchiolar collagen deposition, and mucus production. | ||
| Fluticasone | Rat LPS-induced inflammation | Showed a potent dose-dependent inhibition of neutrophil infiltration and TNFα production in BALF. | |
| Ciclesonide | Rat antigen-induced eosinophilia | Exhibited comparable efficacy to fluticasone in reducing airway eosinophilia. | |
| Rat Sephadex-induced lung edema | Showed comparable efficacy to fluticasone in reducing lung edema. |
Experimental Protocols
Standardized protocols are crucial for the reliable evaluation of drug efficacy. Below are summaries of key experimental procedures used in preclinical asthma research.
Animal Model of Allergic Asthma (Ovalbumin-Induced)
-
Sensitization: Mice are sensitized with intraperitoneal injections of ovalbumin (OVA) emulsified in an adjuvant like aluminum hydroxide on days 0 and 14.
-
Challenge: From day 21, mice are challenged with aerosolized OVA for a set duration over several consecutive days to induce an asthmatic phenotype.
-
Treatment: The test compound (e.g., this compound) is typically administered before each challenge.
-
Endpoint Analysis: 24 hours after the final challenge, various assessments are performed, including measurement of airway hyperresponsiveness, collection of bronchoalveolar lavage fluid, and harvesting of lung tissue for histology.
Measurement of Airway Hyperresponsiveness (AHR)
-
Procedure: AHR is commonly assessed by measuring the change in lung function in response to a bronchoconstrictor, such as methacholine.
-
Methodology: Anesthetized and tracheostomized animals are mechanically ventilated. Increasing doses of methacholine are administered, and changes in airway resistance and compliance are recorded.
Bronchoalveolar Lavage (BAL) Fluid Analysis
-
Procedure: BAL is performed to collect cells and fluid from the lower respiratory tract.
-
Methodology: The lungs are lavaged with a sterile saline solution through a tracheal cannula. The recovered fluid is then centrifuged to separate the cells from the supernatant.
-
Analysis: Total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages) are determined. The supernatant can be used to measure cytokine levels (e.g., IL-4, IL-5, IL-13) via ELISA.
Lung Histology
-
Procedure: Lung tissue is collected, fixed, and sectioned for microscopic examination.
-
Staining:
-
Hematoxylin and Eosin (H&E): To assess inflammatory cell infiltration and general lung morphology.
-
Periodic Acid-Schiff (PAS): To identify and quantify mucus-producing goblet cells.
-
-
Analysis: The severity of inflammation and airway remodeling is often scored in a blinded manner.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of a test compound in a preclinical asthma model.
Caption: Preclinical Asthma Model Experimental Workflow.
Conclusion
This compound, as a potent corticosteroid, is expected to demonstrate significant efficacy in preclinical asthma models by reducing airway inflammation, hyperresponsiveness, and mucus production. While direct comparative preclinical data remains limited, the established efficacy of other inhaled corticosteroids such as budesonide and fluticasone in well-characterized animal models provides a strong basis for validating the therapeutic potential of this compound. The experimental protocols and workflows outlined in this guide offer a standardized framework for conducting such preclinical evaluations, ensuring robust and reproducible data for the development of new and improved asthma therapies.
References
Evaluating the Relative Potency of Flunisolide and Ciclesonide on Inflammatory Markers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory potencies of two synthetic corticosteroids, Flunisolide and Ciclesonide. The information presented is based on available experimental data to assist researchers and drug development professionals in their evaluation of these compounds.
Overview of this compound and Ciclesonide
This compound is a synthetic corticosteroid with anti-inflammatory properties used in the management of asthma and allergic rhinitis.[1] Ciclesonide is a newer generation corticosteroid that is administered as a prodrug and is converted to its pharmacologically active metabolite, desisobutyryl-ciclesonide (des-CIC), by esterases in the lungs.[2][3][4] This targeted activation is designed to enhance its therapeutic index.[2] Both compounds exert their effects through the glucocorticoid receptor (GR), modulating the expression of genes involved in the inflammatory response.
Comparative Potency on Inflammatory Markers
The anti-inflammatory potency of corticosteroids can be assessed through various in vitro assays, including glucocorticoid receptor binding affinity and the inhibition of pro-inflammatory marker release from relevant cell types, such as bronchial epithelial cells.
Glucocorticoid Receptor Binding Affinity
The affinity of a corticosteroid for the glucocorticoid receptor is a primary determinant of its potency. Ciclesonide itself has a low affinity for the GR; however, its active metabolite, des-CIC, exhibits a significantly higher binding affinity. Available data indicates that des-ciclesonide has a relative receptor affinity (RRA) that is substantially greater than that of this compound.
| Compound | Relative Receptor Affinity (RRA) vs. Dexamethasone (RRA = 100) |
| This compound | 190 |
| Ciclesonide | 12 |
| Des-Ciclesonide (active metabolite) | 1200 |
This table summarizes the relative binding affinity of this compound, Ciclesonide, and its active metabolite, des-ciclesonide, to the glucocorticoid receptor, with dexamethasone as the reference compound.
Inhibition of Inflammatory Markers
Both this compound and Ciclesonide (as des-ciclesonide) have been shown to inhibit the release of a range of pro-inflammatory cytokines and chemokines from various cell types. While direct head-to-head studies with a broad panel of markers are limited, the available data provides insights into their relative effects.
| Inflammatory Marker | This compound | Des-Ciclesonide |
| TNF-α | Inhibition of TNF-α-induced ICAM-1 expression. | Inhibition of release. |
| GM-CSF | 60% inhibition of TNF-α-induced release at 10 µM in BEAS-2B cells. | Inhibition of release. |
| IL-5 | 70% inhibition of TNF-α-induced release at 10 µM in BEAS-2B cells. | Inhibition of release. |
| IL-4 | Not specified | Inhibition of release. |
| IL-8 | Not specified | Inhibition of release. |
| IL-2 | Not specified | Inhibition of release. |
| IL-12 | Not specified | Inhibition of release. |
| ICAM-1 | 30% inhibition of TNF-α-induced expression at 10 µM in BEAS-2B cells. | Inhibition of expression. |
| MMP-9 | Significant reduction at 10 µM in sputum cells. | Not specified |
| TIMP-1 | Significant reduction at 10 µM in sputum cells. | Not specified |
| TGF-β | Decreased release at 10 µM in sputum cells. | Not specified |
| Fibronectin | Decreased release at 10 µM in sputum cells. | Not specified |
This table summarizes the reported inhibitory effects of this compound and des-ciclesonide on various inflammatory markers based on available in vitro studies.
Experimental Protocols
The following are representative protocols for key experiments used to evaluate the anti-inflammatory potency of corticosteroids.
Cell Culture and Stimulation
-
Cell Line: Human bronchial epithelial cells (BEAS-2B) are a commonly used cell line for in vitro studies of airway inflammation.
-
Culture Conditions: Cells are cultured in an appropriate medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Stimulation: To induce an inflammatory response, cells are stimulated with a pro-inflammatory agent such as Tumor Necrosis Factor-alpha (TNF-α) at a concentration of 10 ng/mL.
-
Drug Treatment: Cells are pre-incubated with varying concentrations of this compound or Ciclesonide (or des-ciclesonide) for a specified period (e.g., 1 hour) before the addition of the inflammatory stimulus.
Cytokine Release Measurement (ELISA)
-
Sample Collection: After the incubation period (e.g., 24 hours), the cell culture supernatants are collected.
-
ELISA Procedure: The concentration of specific cytokines and chemokines (e.g., GM-CSF, IL-5, IL-6, IL-8) in the supernatants is quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
Data Analysis: The absorbance is read using a microplate reader, and the concentration of the inflammatory marker is determined from a standard curve. The percentage of inhibition by the corticosteroid is calculated relative to the stimulated control.
Glucocorticoid Receptor Binding Assay
-
Principle: This assay measures the ability of a test compound to displace a radiolabeled or fluorescently labeled glucocorticoid ligand from the glucocorticoid receptor.
-
Preparation: A source of glucocorticoid receptors (e.g., from cell lysates or a purified receptor preparation) is incubated with a labeled glucocorticoid ligand.
-
Competition: Varying concentrations of the unlabeled test compounds (this compound, Ciclesonide, des-ciclesonide) are added to compete for binding to the receptor.
-
Measurement: The amount of bound labeled ligand is measured (e.g., by scintillation counting for radiolabeled ligands or fluorescence polarization for fluorescently labeled ligands).
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the labeled ligand (IC50) is determined. The relative binding affinity is then calculated by comparing the IC50 of the test compound to that of a standard glucocorticoid like dexamethasone.
Visualizing Experimental Workflow and Signaling Pathway
Experimental Workflow
The following diagram illustrates a typical workflow for comparing the anti-inflammatory effects of this compound and Ciclesonide in vitro.
References
A Cross-Study Validation of Flunisolide's Anti-Inflammatory Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-inflammatory effects of Flunisolide with other commonly used corticosteroids. The information is compiled from a cross-study validation of available scientific literature, focusing on experimental data to provide an objective assessment of its performance.
Executive Summary
This compound is a synthetic corticosteroid with potent anti-inflammatory properties.[1] It is primarily used in the treatment of asthma and allergic rhinitis.[2][3] The principal mechanism of action for this compound is its agonistic activity on the glucocorticoid receptor (GR), which leads to the modulation of immune and inflammatory responses.[2][3] This guide presents a comparative analysis of this compound against other corticosteroids, including budesonide, beclomethasone dipropionate, and fluticasone propionate, based on available in vitro and in vivo data. While direct head-to-head in vitro studies detailing the comparative potency of this compound on cytokine inhibition are limited, this guide synthesizes available clinical and mechanistic data to offer a valuable resource for research and drug development professionals.
Comparative Analysis of Anti-Inflammatory Efficacy
The anti-inflammatory efficacy of corticosteroids can be assessed through various in vitro and in vivo models. This section summarizes the available data comparing this compound with other corticosteroids.
In Vitro Studies
One study on a human bronchial epithelial cell line (BEAS-2B) demonstrated that this compound at concentrations of 0.1 to 10 µM effectively inhibited TNF-α-induced release of key pro-inflammatory cytokines. The percentage of inhibition at a concentration of 10 µM was significant for Intercellular Adhesion Molecule-1 (ICAM-1), Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF), and Interleukin-5 (IL-5).
Table 1: In Vitro Inhibition of Pro-Inflammatory Markers by this compound
| Inflammatory Marker | Cell Line | This compound Concentration | Percent Inhibition |
| ICAM-1 Expression | BEAS-2B | 10 µM | 30% |
| GM-CSF Release | BEAS-2B | 10 µM | 60% |
| IL-5 Release | BEAS-2B | 10 µM | 70% |
In Vivo and Clinical Studies
Several clinical trials have compared the efficacy of this compound with other inhaled and intranasal corticosteroids in patients with asthma and rhinitis.
A study comparing high-dose nebulized this compound to budesonide in preschool children with acute asthma exacerbations found that both were effective, but the therapeutic effect of this compound was faster. In a study on patients with chronic asthma, this compound inhaler was found to be more effective than beclomethasone dipropionate inhaler in improving symptoms like wheezing, coughing, and chest tightness. For the treatment of seasonal rhinitis, this compound nasal spray was found to be comparable in efficacy to beclomethasone dipropionate.
Table 2: Summary of Comparative Clinical Trial Outcomes
| Drug Comparison | Indication | Key Findings |
| This compound vs. Budesonide | Acute asthma in preschool children | This compound showed a faster therapeutic effect. |
| This compound vs. Beclomethasone Dipropionate | Chronic asthma | This compound was statistically superior in reducing wheezing, coughing, and chest tightness. |
| This compound vs. Beclomethasone Dipropionate | Seasonal rhinitis | Both drugs were found to be comparable in efficacy. |
A study in children with allergic rhinitis demonstrated that treatment with this compound nasal spray (100 µ g/day for 3 months) resulted in a significant reduction in nasal eosinophils (p < 0.001) and nasal IgE concentration (p < 0.02). Another study on patients with non-allergic rhinitis showed a significant reduction in inflammatory cell counts following treatment with intranasal this compound.
Mechanism of Action and Signaling Pathways
This compound, like other corticosteroids, exerts its anti-inflammatory effects primarily through its interaction with the glucocorticoid receptor.
Glucocorticoid Receptor Activation
Upon entering the cell, this compound binds to the glucocorticoid receptor (GR) in the cytoplasm. This binding event triggers a conformational change in the GR, leading to its dissociation from a complex of heat shock proteins. The activated GR-Flunisolide complex then translocates to the nucleus.
Modulation of Gene Expression
In the nucleus, the GR-Flunisolide complex can influence gene expression in two main ways:
-
Transactivation: The complex can bind to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of anti-inflammatory genes, leading to their increased transcription.
-
Transrepression: The complex can interfere with the activity of pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). This interference, or transrepression, is a key mechanism for the anti-inflammatory effects of corticosteroids. It is believed that the GR-Flunisolide complex can directly interact with these transcription factors or with co-activator molecules, thereby inhibiting the transcription of pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.
While the general mechanism of NF-κB inhibition by corticosteroids is well-established, specific in vitro studies quantifying the inhibitory effect of this compound on the NF-κB or Mitogen-Activated Protein Kinase (MAPK) signaling pathways and comparing it with other corticosteroids are limited.
Experimental Protocols
Detailed experimental protocols for the direct comparison of this compound with other corticosteroids are not consistently available across studies. However, based on general methodologies for assessing the anti-inflammatory effects of corticosteroids, the following protocols are representative of the techniques used.
In Vitro Cytokine Inhibition Assay
This assay is used to determine the potency of a corticosteroid in inhibiting the production of pro-inflammatory cytokines from immune cells.
-
Cell Culture: A relevant cell line (e.g., human peripheral blood mononuclear cells (PBMCs), A549 bronchial epithelial cells, or THP-1 monocytes) is cultured under standard conditions.
-
Stimulation: The cells are stimulated with a pro-inflammatory agent, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), to induce the production of cytokines.
-
Treatment: The stimulated cells are treated with a range of concentrations of this compound or a comparator corticosteroid.
-
Incubation: The cells are incubated for a specific period (e.g., 24-48 hours) to allow for cytokine production.
-
Quantification: The concentration of specific cytokines (e.g., IL-6, IL-8, TNF-α) in the cell culture supernatant is measured using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based assay.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated for each corticosteroid to determine its relative potency.
NF-κB Reporter Gene Assay
This assay is used to measure the inhibitory effect of a corticosteroid on the NF-κB signaling pathway.
-
Cell Line: A cell line (e.g., HEK293) is engineered to stably express a reporter gene (e.g., luciferase) under the control of an NF-κB response element.
-
Treatment and Stimulation: The cells are pre-treated with various concentrations of this compound or a comparator corticosteroid, followed by stimulation with an NF-κB activator (e.g., TNF-α).
-
Incubation: The cells are incubated for a period that allows for reporter gene expression.
-
Lysis and Measurement: The cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer.
-
Data Analysis: The reduction in reporter gene activity in the presence of the corticosteroid is used to determine its inhibitory effect on the NF-κB pathway.
Conclusion
This compound is an effective anti-inflammatory corticosteroid with a well-established mechanism of action through the glucocorticoid receptor. Clinical data suggests that this compound is at least as effective as, and in some cases, may offer advantages over, other corticosteroids like budesonide and beclomethasone dipropionate in the treatment of asthma and rhinitis. However, a notable gap exists in the publicly available literature regarding direct in vitro comparative studies that quantify the potency of this compound on cytokine inhibition and its effects on key signaling pathways like NF-κB and MAPK, relative to other corticosteroids. Further research in these areas would provide a more complete understanding of this compound's anti-inflammatory profile and aid in its optimal therapeutic positioning. The information and protocols provided in this guide serve as a valuable resource for researchers and professionals in the field of drug development to design and interpret studies aimed at further elucidating the comparative efficacy of this compound.
References
- 1. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluticasone and budesonide inhibit cytokine release in human lung epithelial cells and alveolar macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhaled corticosteroids: potency, dose equivalence and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two common analytical techniques for the quantification and monitoring of Flunisolide and its related compounds: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This document summarizes the performance characteristics of each method, supported by experimental data, to aid in the selection of the most suitable technique for your specific research and development needs.
Introduction to this compound Analysis
This compound is a synthetic corticosteroid used for its anti-inflammatory properties in the treatment of conditions such as asthma and allergic rhinitis. During its synthesis and storage, various related compounds and impurities can arise, which must be carefully monitored to ensure the drug product's purity and safety. The United States Pharmacopeia (USP) and other regulatory bodies provide guidelines for the analysis of this compound and its impurities.[1]
Methodology Comparison: HPLC vs. UPLC-MS/MS
High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and robust technique for the routine analysis of pharmaceuticals. Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) offers enhanced sensitivity, selectivity, and speed of analysis, making it particularly suitable for the detection of trace-level impurities and for pharmacokinetic studies.
High-Performance Liquid Chromatography (HPLC)
A validated stability-indicating HPLC method is essential for the accurate quantification of this compound and the separation of its degradation products and related substances.
Typical Related Compounds and Impurities:
-
This compound Related Compound A (this compound Acetonide Epoxide)
-
This compound Related Compound B (Budesonide)
-
This compound Related Compound C (Fluocinolone Acetonide)
-
Process impurities and degradation products[1]
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS has emerged as a powerful tool for the analysis of corticosteroids, offering significant advantages in terms of sensitivity and specificity over conventional HPLC methods. This is particularly beneficial for the analysis of complex matrices and for detecting low-level impurities.
Quantitative Data Summary
The following tables summarize the performance characteristics of representative HPLC and UPLC-MS/MS methods for the analysis of this compound.
Table 1: HPLC Method Performance Data
| Parameter | Performance Characteristic |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999[2] |
| Accuracy (% Recovery) | 98.0% - 102.0%[2] |
| Precision (% RSD) | ≤ 2.0%[2] |
| Limit of Quantitation (LOQ) | Typically in the µg/mL range |
| Limit of Detection (LOD) | Typically in the µg/mL range |
Table 2: UPLC-MS/MS Method Performance Data
| Parameter | Performance Characteristic |
| Linearity (Correlation Coefficient, r²) | > 0.99 |
| Accuracy (% Recovery) | 99.0% for this compound |
| Precision (% RSD) | Typically < 15% |
| Limit of Quantitation (LOQ) | 29-95 ng/mL for a mix of glucocorticoids including this compound |
| Limit of Detection (LOD) | Typically in the ng/mL to pg/mL range |
Experimental Protocols
HPLC Method for this compound Assay
This method is based on a validated USP protocol for the analysis of this compound in a nasal spray formulation.
-
Instrumentation: Waters Alliance 2695 or Agilent 1260 Infinity series HPLC system with a photodiode array (PDA) detector.
-
Column: Luna phenyl hexyl, 4.6 mm x 150 cm, 3 µm (L11).
-
Mobile Phase: A gradient of Mobile Phase A (20 mM potassium dihydrogen phosphate in water) and Mobile Phase B (acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 50 µL.
-
Detection: UV at 245 nm.
-
Sample Preparation: A stock solution of this compound is prepared in acetonitrile and water, then diluted with the diluent (80:20 water:acetonitrile) to the desired concentration.
LC-MS/MS Method for Glucocorticoid Screening (Including this compound)
This method is suitable for the simultaneous determination of multiple corticosteroids.
-
Instrumentation: Liquid chromatograph coupled to an ion trap mass spectrometer.
-
Column: Waters Synergy C18, 150 mm x 2.0 mm I.D.
-
Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid in acetonitrile) and Mobile Phase B (0.1% formic acid in water).
-
Flow Rate: 0.3 mL/min.
-
Detection: Electrospray ionization (ESI) in positive polarity, with Single Ion Monitoring (SIM) for quantification.
-
Sample Preparation: Specific sample preparation would depend on the matrix (e.g., pharmaceutical formulation, biological fluid) and would typically involve extraction and concentration steps.
Visualizing the Analytical Workflow
The following diagrams illustrate the typical workflows for the HPLC and UPLC-MS/MS analytical methods.
Caption: HPLC analytical workflow for this compound.
Caption: UPLC-MS/MS analytical workflow.
Conclusion
The choice between HPLC and UPLC-MS/MS for the analysis of this compound and its related compounds depends on the specific requirements of the analysis.
-
HPLC-UV is a robust, reliable, and cost-effective method suitable for routine quality control and assay of this compound in pharmaceutical formulations where sensitivity in the µg/mL range is sufficient.
-
UPLC-MS/MS offers superior sensitivity, selectivity, and speed, making it the method of choice for the analysis of trace-level impurities, complex sample matrices, and for pharmacokinetic studies where low detection limits (ng/mL to pg/mL) are required.
This guide provides a foundational comparison to assist in your analytical method selection process. It is recommended to perform method validation according to ICH guidelines to ensure the chosen method is fit for its intended purpose.
References
A Comparative Analysis of the Therapeutic Index of Flunisolide and Newer Generation Corticosteroids
This guide provides a comprehensive benchmark of the therapeutic index of the first-generation inhaled corticosteroid (ICS), Flunisolide, against newer generation alternatives, including Fluticasone Propionate, Budesonide, Mometasone Furoate, and Ciclesonide. The therapeutic index, a measure of a drug's safety margin, is critically evaluated by examining key pharmacodynamic and pharmacokinetic parameters. This objective comparison is intended for researchers, scientists, and drug development professionals to inform preclinical and clinical research decisions.
Quantitative Comparison of Physicochemical and Pharmacokinetic Properties
The therapeutic index of an inhaled corticosteroid is largely determined by its local efficacy in the lungs versus its systemic bioavailability, which can lead to adverse effects. Key parameters influencing this balance include glucocorticoid receptor (GR) binding affinity, anti-inflammatory potency, and systemic clearance. The following tables summarize these properties for this compound and newer generation corticosteroids.
Table 1: Glucocorticoid Receptor Binding Affinity and In Vitro Potency
| Corticosteroid | Relative Receptor Affinity (RRA)¹ | Rank Order of Trans-repression Potency² |
| This compound | 190 | 5 |
| Budesonide | 935 | 2 |
| Fluticasone Propionate | 1775 | 1 |
| Mometasone Furoate | 2100 | Not explicitly ranked in the same study |
| Ciclesonide (active metabolite des-CIC) | 1200 | Not explicitly ranked in the same study |
| Fluticasone Furoate | 2989 | Not explicitly ranked in the same study |
¹Relative to dexamethasone = 100. Data compiled from multiple sources[1][2]. ²Based on inhibition of NF-κB and AP-1 pathways, with 1 being the most potent[3][4].
Table 2: Pharmacokinetic Properties and Therapeutic Index
| Corticosteroid | Systemic Bioavailability (%) | Therapeutic Index³ |
| This compound | ~20% (oral), 50% (intranasal)[5] | ~1 |
| Budesonide | 11% (oral), 39% (inhaled) | 1.31 |
| Fluticasone Propionate | <1% (oral), 10-30% (inhaled) | 1.84 |
| Mometasone Furoate | <0.1% (oral), ~10% (inhaled) | >1 |
| Ciclesonide | <1% (oral), 20-50% (inhaled) | >1 |
| Fluticasone Furoate | <1% (oral), 14% (inhaled) | 18.55 |
³Therapeutic index values are often derived from different studies and methodologies, making direct comparisons complex. The values presented are indicative and sourced from studies comparing airway potency to systemic activity. A higher therapeutic index indicates a greater separation between desired local effects and systemic adverse effects.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental data. The following are descriptions of key assays used to characterize and compare inhaled corticosteroids.
Glucocorticoid Receptor (GR) Binding Affinity Assay
This assay quantifies the affinity of a corticosteroid for the glucocorticoid receptor.
Objective: To determine the relative receptor affinity (RRA) of test compounds.
Methodology:
-
Receptor Source: Cytosolic GR is typically obtained from human lung tissue or cultured cells (e.g., A549 lung epithelial cells).
-
Radioligand Binding: A radiolabeled glucocorticoid, such as [³H]dexamethasone, is incubated with the GR preparation.
-
Competitive Binding: Increasing concentrations of the unlabeled test corticosteroid (e.g., this compound, Fluticasone Propionate) are added to compete with the radioligand for GR binding sites.
-
Separation: Bound and unbound radioligand are separated, often by filtration or charcoal adsorption.
-
Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The RRA is then calculated relative to a reference standard, typically dexamethasone.
In Vitro Anti-Inflammatory Potency Assays (Trans-repression and Trans-activation)
These assays measure the ability of corticosteroids to modulate gene expression through two primary mechanisms: trans-repression and trans-activation.
Objective: To determine the potency of corticosteroids in suppressing pro-inflammatory gene expression (trans-repression) and activating anti-inflammatory or metabolic gene expression (trans-activation).
Methodology (Trans-repression - NF-κB Inhibition):
-
Cell Culture: Human A549 lung epithelial cells are commonly used.
-
Reporter Gene Construct: Cells are transfected with a plasmid containing a reporter gene (e.g., luciferase) under the control of an NF-κB-responsive promoter.
-
Stimulation: Cells are stimulated with an inflammatory agent, such as tumor necrosis factor-alpha (TNF-α), to activate the NF-κB pathway.
-
Treatment: Cells are co-treated with varying concentrations of the test corticosteroids.
-
Luciferase Assay: After incubation, cell lysates are assayed for luciferase activity, which reflects the level of NF-κB-driven gene expression.
-
Data Analysis: The concentration of the corticosteroid that causes 50% inhibition of TNF-α-induced luciferase activity (IC50) is calculated to determine its repressive potency. A similar methodology can be used for the AP-1 pathway.
Methodology (Trans-activation):
-
Cell Culture: HeLa cells or hepatoma tissue culture (HTC) cells are often used.
-
Reporter Gene Construct: Cells are stably transfected with a glucocorticoid-inducible reporter gene, such as one driven by the mouse mammary tumor virus (MMTV) promoter linked to luciferase.
-
Treatment: Cells are treated with a range of concentrations of the test corticosteroids.
-
Enzyme/Reporter Assay: The induction of the reporter gene (luciferase) or a specific enzyme like tyrosine aminotransferase is measured.
-
Data Analysis: The effective concentration that produces 50% of the maximal response (EC50) is determined to quantify the trans-activation potency.
Assessment of Systemic Activity (Hypothalamic-Pituitary-Adrenal Axis Suppression)
This in vivo assessment measures the systemic side effects of inhaled corticosteroids.
Objective: To quantify the degree of adrenal suppression caused by systemic absorption of the corticosteroid.
Methodology:
-
Study Design: A randomized, placebo-controlled, crossover study design is often employed in healthy volunteers or patients with asthma.
-
Dose Escalation: Subjects receive escalating doses of the inhaled corticosteroid over a defined period.
-
Sample Collection: Blood or urine samples are collected over a 24-hour period.
-
Cortisol Measurement: Plasma or urinary cortisol levels are measured using techniques like radioimmunoassay or liquid chromatography-mass spectrometry.
-
Data Analysis: The dose of the inhaled corticosteroid that causes a 50% suppression of cortisol levels (ED50) is calculated. This value is then used in conjunction with efficacy data to determine the therapeutic index.
Visualizations of Pathways and Workflows
The following diagrams illustrate the key signaling pathway for corticosteroids, a typical experimental workflow for determining the therapeutic index, and a logical comparison of this compound with newer generation corticosteroids.
Caption: Glucocorticoid receptor signaling pathway.
Caption: Experimental workflow for therapeutic index determination.
Caption: Comparison of factors influencing therapeutic index.
Discussion and Conclusion
The data presented consistently demonstrate that newer generation inhaled corticosteroids generally possess a more favorable therapeutic index compared to this compound. This improved safety profile is attributed to several key molecular and pharmacokinetic advancements.
This compound , as a first-generation ICS, exhibits lower glucocorticoid receptor binding affinity and anti-inflammatory potency. Consequently, higher doses may be required to achieve the desired clinical effect, which, coupled with its relatively higher systemic bioavailability, contributes to a narrower therapeutic index.
In contrast, newer generation corticosteroids such as Fluticasone Propionate, Mometasone Furoate, Ciclesonide, and particularly Fluticasone Furoate, have been engineered for high receptor affinity and potency. These properties allow for lower therapeutic doses. Furthermore, they are characterized by very low oral bioavailability and high systemic clearance, which significantly reduces systemic exposure and the risk of adverse effects. The combination of high local potency and low systemic availability results in a wider therapeutic index. For instance, Fluticasone Furoate has been shown to have a therapeutic index approximately 18 times that of Budesonide in a head-to-head study.
References
- 1. What makes this compound different among inhaled corticosteroids used for nebulization: a close look at the role of aqueous solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human receptor kinetics and lung tissue retention of the enhanced-affinity glucocorticoid fluticasone furoate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. atsjournals.org [atsjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. medscape.com [medscape.com]
The Quest for Precision: A Comparative Guide to Developing Flunisolide Derivatives with Enhanced Receptor Selectivity
For researchers, scientists, and drug development professionals, the development of highly selective glucocorticoid receptor (GR) agonists is a critical goal. Enhanced selectivity promises to maximize therapeutic efficacy while minimizing the adverse effects associated with off-target receptor activation. This guide explores the potential for developing novel Flunisolide derivatives with improved receptor selectivity, based on established principles of corticosteroid structure-activity relationships (SAR). While specific experimental data on novel, selective this compound derivatives is limited in publicly available literature, this guide provides a framework for their design, evaluation, and comparison.
This compound, a corticosteroid used in the management of asthma and allergic rhinitis, primarily exerts its anti-inflammatory effects through agonism of the glucocorticoid receptor (GR).[1] However, like many corticosteroids, it is not entirely specific for the GR. Studies have shown that this compound also possesses a moderate binding affinity for the mineralocorticoid (MR) and progesterone (PR) receptors, with no significant binding to androgen (AR) or estrogen (ER) receptors.[2][3] This cross-reactivity, particularly with the mineralocorticoid receptor, can contribute to undesirable side effects.
The strategic modification of the this compound scaffold presents an opportunity to develop derivatives with a more favorable selectivity profile, enhancing their therapeutic index.
Comparative Receptor Binding Affinity: this compound vs. Other Corticosteroids
To establish a baseline for the development of this compound derivatives, it is essential to understand its receptor binding affinity in the context of other widely used corticosteroids. The following table summarizes the relative binding affinities (RBA) for the glucocorticoid receptor, with dexamethasone typically set as the reference standard at 100.
| Compound | Relative Binding Affinity (RBA) for Glucocorticoid Receptor |
| Dexamethasone | 100 |
| This compound | 190 [2][4] |
| Prednisolone | 12 |
| Beclomethasone Dipropionate (BDP) | 53 |
| Beclomethasone-17-Monopropionate (BMP) | 1345 |
| Budesonide | 935 |
| Fluticasone Propionate | 1775 |
| Mometasone Furoate | 2100 |
| Fluticasone Furoate | 2989 |
Designing this compound Derivatives for Enhanced Selectivity: A Structure-Activity Relationship (SAR) Perspective
The development of this compound derivatives with a higher therapeutic index hinges on strategic structural modifications aimed at increasing affinity for the glucocorticoid receptor while simultaneously decreasing affinity for other steroid receptors, particularly the mineralocorticoid receptor. General principles of corticosteroid SAR can guide this process.
Key structural features of corticosteroids that influence receptor binding and selectivity include:
-
A-ring modifications: The 3-keto group and the 4,5-double bond are generally considered essential for both glucocorticoid and mineralocorticoid activity. The introduction of a 1,2-double bond tends to selectively increase glucocorticoid activity.
-
B-ring modifications: Halogenation at the 6α and 9α positions can enhance both glucocorticoid and mineralocorticoid potency.
-
C-16 modifications: Substitution at the C-16 position, such as with a methyl or hydroxyl group, is a well-established strategy to reduce mineralocorticoid activity.
Based on these principles, we can hypothesize the properties of potential this compound derivatives. The following table presents a hypothetical comparison, illustrating the expected impact of specific modifications on receptor selectivity.
Hypothetical Data for Illustrative this compound Derivatives:
| Compound | Modification from this compound | Expected GR Affinity | Expected MR Affinity | Expected PR Affinity | Rationale for Enhanced Selectivity |
| This compound (Parent) | - | Moderate | Moderate | Moderate | Baseline |
| Derivative A | Addition of a 16α-methyl group | Moderate to High | Low | Low | The 16α-methyl group is known to significantly decrease mineralocorticoid receptor binding. |
| Derivative B | Esterification of the 21-hydroxyl group | High | Moderate | Moderate | Modification at the C21 position can enhance lipophilicity and GR binding, but may not drastically alter MR affinity without other changes. |
| Derivative C | Combined 16α-methyl and novel 21-ester | High | Very Low | Low | This combination leverages the MR-affinity reducing effect of the 16α-methyl group with the potential GR-enhancing properties of a novel ester. |
Experimental Protocols for Evaluating Receptor Selectivity
The characterization of novel this compound derivatives requires robust and standardized in vitro assays to determine their binding affinity and functional activity at various steroid receptors.
Receptor Binding Affinity Assays
Objective: To determine the affinity of a test compound for the glucocorticoid, mineralocorticoid, progesterone, androgen, and estrogen receptors. A common method is a competitive radioligand binding assay.
Materials:
-
Recombinant human steroid receptors (GR, MR, PR, AR, ER).
-
Radiolabeled ligands (e.g., [³H]dexamethasone for GR, [³H]aldosterone for MR, [³H]R5020 for PR).
-
Test compounds (novel this compound derivatives).
-
Reference compounds (e.g., Dexamethasone, Aldosterone, Progesterone).
-
Assay buffer, filter plates, scintillation fluid, and a scintillation counter.
Procedure:
-
A constant concentration of the recombinant human receptor and its corresponding radiolabeled ligand is incubated in a multi-well plate.
-
Serial dilutions of the unlabeled test compound (or reference compound) are added to the wells to compete for binding with the radioligand.
-
The mixture is incubated at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
-
The reaction is terminated by rapid filtration through a filter plate, which separates the receptor-bound radioligand from the unbound radioligand.
-
The amount of radioactivity trapped on the filter, corresponding to the bound ligand, is quantified using a scintillation counter.
-
The data is used to generate a competition curve, from which the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is calculated.
-
The Ki (inhibition constant), which represents the affinity of the compound for the receptor, can then be calculated from the IC₅₀ value using the Cheng-Prusoff equation.
Functional Reporter Gene Assays
Objective: To assess the functional activity (agonism or antagonism) of a test compound at the glucocorticoid receptor. This is often done by measuring the transactivation or transrepression of a reporter gene.
Materials:
-
A suitable mammalian cell line (e.g., HEK293 or A549) that endogenously expresses GR or is engineered to do so.
-
A reporter plasmid containing a glucocorticoid-responsive element (GRE) driving the expression of a reporter gene (e.g., luciferase).
-
A transfection reagent.
-
Test compounds and reference agonists (e.g., Dexamethasone).
-
Luciferase assay reagent and a luminometer.
Procedure (Transactivation Assay):
-
Cells are transiently co-transfected with the GRE-luciferase reporter plasmid and a control plasmid (e.g., expressing Renilla luciferase for normalization).
-
After an incubation period to allow for plasmid expression, the cells are treated with serial dilutions of the test compound or a reference agonist.
-
The cells are incubated for a further period (e.g., 18-24 hours) to allow for gene transcription and protein expression.
-
The cells are then lysed, and the luciferase activity is measured using a luminometer.
-
The data is used to generate a dose-response curve, from which the EC₅₀ (the concentration of the compound that produces 50% of the maximal response) and the maximum efficacy are determined.
Visualizing Pathways and Workflows
To aid in the conceptualization of the drug development process, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: Glucocorticoid Receptor (GR) Signaling Pathway.
Caption: Workflow for Screening this compound Derivatives.
References
- 1. Structure-function relationships in the mineralocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Pharmacologic study of the glucocorticoid activity of this compound compared with other steroids in the rat] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel high-affinity steroidal estrogenic ligands: synthesis and receptor binding of 11 beta-vinyl-17 alpha-E/Z-phenylselenovinyl estradiols - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
